molecular formula C14H10O3 B112260 3-(2-formylphenyl)benzoic Acid CAS No. 205871-52-9

3-(2-formylphenyl)benzoic Acid

Cat. No.: B112260
CAS No.: 205871-52-9
M. Wt: 226.23 g/mol
InChI Key: NWVOXGWJNSOFTE-UHFFFAOYSA-N
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Description

3-(2-formylphenyl)benzoic Acid is a useful research compound. Its molecular formula is C14H10O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVOXGWJNSOFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374689
Record name 3-(2-formylphenyl)benzoic Acid
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205871-52-9
Record name 3-(2-formylphenyl)benzoic Acid
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Record name 205871-52-9
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Foundational & Exploratory

In-depth Technical Guide: 3-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information for 3-(2-formylphenyl)benzoic acid. The content herein is intended to support research and development activities by consolidating key data on its chemical identity and properties.

Chemical Identity and Properties

This compound is a biphenyl derivative characterized by the presence of both a carboxylic acid and a formyl (aldehyde) functional group. Its chemical structure makes it a potentially valuable building block in organic synthesis and medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 205871-52-9[1]
Molecular Formula C₁₄H₁₀O₃[1][2]
Molecular Weight 226.2 g/mol [1]
Purity ≥98%[1]
Storage Conditions Room Temperature[1][2]
Physical Properties Data not available
(Melting Point, Boiling Point, Solubility)

A thorough search of available scientific literature and chemical databases did not yield specific quantitative data for the melting point, boiling point, or solubility of this compound. While data for its isomers, such as 3-formylbenzoic acid and 3-(4-formylphenyl)benzoic acid, are available, this information is not directly transferable.

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. While benzoic acid and its derivatives are a broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties, the specific effects of the 2-formylphenyl substitution at the 3-position of the benzoic acid ring have not been reported.

The classification of this compound as a "Protein Degrader Building Block" by some suppliers suggests it may be intended for use in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific target proteins.[1]

Logical Relationships in Drug Discovery

The potential utility of this compound in drug discovery, particularly in the development of protein degraders, can be conceptualized as a logical workflow. The diagram below illustrates the general steps involved in utilizing such a chemical building block.

G Conceptual Workflow for a Chemical Building Block A This compound (Building Block) B Chemical Synthesis & Functionalization A->B Starting Material C Novel Bioactive Compound (e.g., PROTAC) B->C Generates D In Vitro Biological Screening (e.g., Target Binding, Cell Viability) C->D Tested in E Lead Optimization D->E Informs F Preclinical Development E->F Leads to

Caption: Conceptual workflow for utilizing a chemical building block in drug discovery.

Conclusion

This compound is a commercially available chemical intermediate with a well-defined chemical structure. However, there is a significant lack of publicly available data regarding its specific physical properties, detailed synthetic protocols, and biological activities. Its designation as a protein degrader building block suggests a potential application in the synthesis of targeted protein degradation therapeutics. Further research is required to fully characterize this compound and explore its potential in medicinal chemistry and drug development. Researchers interested in this molecule will likely need to perform their own characterization and synthesis optimization based on general principles of organic chemistry.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 3-(2-formylphenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The document outlines key synthetic strategies, including modern cross-coupling techniques and classical oxidation reactions. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate the practical application of these methods in a laboratory setting.

Introduction

This compound is a bifunctional organic compound featuring a biphenyl backbone substituted with both a carboxylic acid and an aldehyde group. This unique arrangement of functional groups makes it an important intermediate for the synthesis of a variety of complex molecules, including pharmaceuticals, agrochemicals, and novel materials. The strategic placement of the formyl and carboxyl groups allows for selective transformations and the construction of diverse molecular architectures. This guide explores the most pertinent and effective methods for its synthesis.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections of the target molecule. The most prominent and practical strategies involve the formation of the central biphenyl C-C bond via a palladium-catalyzed cross-coupling reaction or the functionalization of a pre-formed biphenyl skeleton.

Pathway 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. This approach offers high functional group tolerance and generally proceeds with high yields, making it a preferred method for the synthesis of biaryl compounds.[1][2] Two primary variations of this pathway are feasible for the synthesis of this compound.

Route A: Coupling of 3-Bromobenzoic Acid with 2-Formylphenylboronic Acid

In this route, the biphenyl bond is formed between a commercially available halogenated benzoic acid and a formyl-substituted phenylboronic acid.

Route B: Coupling of 2-Bromobenzaldehyde with 3-Carboxyphenylboronic Acid

Alternatively, the coupling can be performed between a halogenated aldehyde and a carboxy-substituted phenylboronic acid.

Below is a diagram illustrating the two Suzuki-Miyaura coupling strategies.

G cluster_A Route A cluster_B Route B A1 3-Bromobenzoic Acid A_plus + A1->A_plus A2 2-Formylphenylboronic Acid A2->A_plus A_reagents Suzuki-Miyaura Coupling A_plus->A_reagents Pd Catalyst, Base Target This compound A_reagents->Target B1 2-Bromobenzaldehyde B_plus + B1->B_plus B2 3-Carboxyphenylboronic Acid B2->B_plus B_reagents Suzuki-Miyaura Coupling B_plus->B_reagents Pd Catalyst, Base B_reagents->Target

Caption: Suzuki-Miyaura cross-coupling pathways to this compound.

Pathway 2: Oxidation of a Precursor

Route C: Oxidation of 3-(2-Methylphenyl)benzoic Acid

This route begins with the synthesis of 3-(2-methylphenyl)benzoic acid, which is then oxidized to the target aldehyde. The initial biphenyl can be synthesized via a Suzuki-Miyaura coupling between 3-bromobenzoic acid and 2-methylphenylboronic acid.

Route D: Oxidation of 3-(2-Hydroxymethylphenyl)benzoic Acid

This route involves the preparation of 3-(2-hydroxymethylphenyl)benzoic acid, followed by its oxidation. The alcohol precursor can be synthesized via Suzuki-Miyaura coupling of 3-bromobenzoic acid and (2-hydroxymethyl)phenylboronic acid or by reduction of the corresponding ester.

The following diagram illustrates the oxidation-based synthetic routes.

G cluster_C Route C cluster_D Route D C1 3-(2-Methylphenyl)benzoic Acid C_reagents Benzylic Oxidation C1->C_reagents Oxidizing Agent (e.g., MnO2, SeO2) Target This compound C_reagents->Target D1 3-(2-Hydroxymethylphenyl)benzoic Acid D_reagents Alcohol Oxidation D1->D_reagents Oxidizing Agent (e.g., PCC, DMP) D_reagents->Target

Caption: Oxidation pathways to this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key transformations described in the synthetic pathways. The data is compiled from analogous reactions reported in the literature.

Reaction Step Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%)
Suzuki Coupling Aryl Bromide, Arylboronic AcidPd(PPh₃)₄, K₂CO₃Toluene/H₂O80-10012-2475-95
Suzuki Coupling (Hindered) 2-Bromobenzoic acid, 2,5-Dimethylphenylboronic acidPd(OAc)₂, RuPhos, K₃PO₄Toluene10012-2480-90[2]
Benzylic Oxidation Substituted TolueneCo(OAc)₂/NaBr/AcOHAcetic Acid100-1204-860-80
Alcohol Oxidation Benzyl AlcoholPyridinium Chlorochromate (PCC)DichloromethaneRoom Temp.2-485-95[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling (Route A)

This protocol details the palladium-catalyzed coupling of 3-bromobenzoic acid and 2-formylphenylboronic acid.

Materials:

  • 3-Bromobenzoic acid

  • 2-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzoic acid (1.0 equiv.), 2-formylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) to the flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water to the flask to achieve a concentration of approximately 0.2 M with respect to the 3-bromobenzoic acid. Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Protocol 2: Synthesis of this compound via Oxidation of 3-(2-Hydroxymethylphenyl)benzoic Acid (Route D)

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).

Materials:

  • 3-(2-Hydroxymethylphenyl)benzoic acid

  • Pyridinium chlorochromate (PCC)

  • Celite® or anhydrous magnesium sulfate

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add a suspension of PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous dichloromethane.

  • Addition of Starting Material: Dissolve 3-(2-hydroxymethylphenyl)benzoic acid (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred PCC suspension at room temperature over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by TLC.

  • Work-up - Filtration: Upon completion, dilute the mixture with an equal volume of diethyl ether. Filter the mixture through a pad of Celite® in a Büchner funnel and wash the filter cake thoroughly with diethyl ether.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Logical Workflow for Synthesis Route Selection

The choice of synthetic pathway will depend on several factors including the cost and availability of starting materials, the scale of the synthesis, and the equipment available. The following diagram outlines a logical workflow for selecting the most appropriate route.

G Start Start: Synthesize This compound Q1 Are Suzuki starting materials (boronic acids/halides) readily available and affordable? Start->Q1 P1 Select Suzuki-Miyaura Coupling Pathway Q1->P1 Yes Q2 Are the corresponding methyl or hydroxymethyl biphenyl precursors available? Q1->Q2 No P2 Select Oxidation Pathway Q2->P2 Yes P3 Re-evaluate starting material sourcing or consider alternative synthetic routes. Q2->P3 No

Caption: Decision workflow for selecting a synthetic pathway.

References

Technical Guide on the Spectroscopic Data of Phenyl-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 3-Formylbenzoic Acid

3-Formylbenzoic acid, also known as 3-carboxybenzaldehyde, is an organic compound featuring both a carboxylic acid and an aldehyde functional group attached to a benzene ring at the meta position.[1] This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science.[2] The spectroscopic analysis of this compound provides a clear illustration of how these functional groups and their relative positions on the aromatic ring influence its spectral properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-formylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 3-Formylbenzoic Acid

Chemical Shift (δ) ppmMultiplicityAssignment
~10.1sAldehyde proton (-CHO)
~8.4sAromatic proton (Ar-H)
~8.2dAromatic proton (Ar-H)
~8.0dAromatic proton (Ar-H)
~7.7tAromatic proton (Ar-H)
~13.5br sCarboxylic acid proton (-COOH)

Note: The exact chemical shifts can vary depending on the solvent used. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Table 2: ¹³C NMR Data for 3-Formylbenzoic Acid

Chemical Shift (δ) ppmAssignment
~192.0Aldehyde carbon (-CHO)
~166.5Carboxylic acid carbon (-COOH)
~137.0Aromatic carbon (C-CHO)
~135.0Aromatic carbon (C-COOH)
~134.0Aromatic C-H
~131.0Aromatic C-H
~130.0Aromatic C-H
~129.5Aromatic C-H

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary with the solvent.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Formylbenzoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (aldehyde)
~1600, ~1475MediumC=C stretch (aromatic ring)
~1300MediumC-O stretch and O-H bend
~2850, ~2750WeakC-H stretch (aldehyde)
Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of 3-Formylbenzoic Acid

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
150High[M]⁺ (Molecular ion)
149Moderate[M-H]⁺
121Moderate[M-CHO]⁺
105Base Peak[C₆H₅CO]⁺
93Moderate[M-COOH-H]⁺
77High[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 3-formylbenzoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

      • Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

      • Apply a relaxation delay of 1-2 seconds between scans.

    • ¹³C NMR:

      • Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

      • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

      • Employ proton decoupling to simplify the spectrum and enhance the signal.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

    • Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the powdered 3-formylbenzoic acid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's clamp.

  • Instrument Parameters:

    • Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, shape, and intensity.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Heat the sample to induce vaporization.

    • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting positively charged ions through a magnetic or electric field.

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Interpretation:

    • Detect the abundance of each ion.

    • Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the structural relationships and a general experimental workflow.

G cluster_requested Requested Compound cluster_example Example Compound A 3-(2-formylphenyl)benzoic acid B 3-formylbenzoic acid A->B Structural Relationship: Isomeric benzoic acids with formyl substitution. Note the absence of the second phenyl ring in the example. A_struct B_struct G start Start: Solid Organic Sample (e.g., 3-formylbenzoic acid) prep Sample Preparation start->prep Weigh and dissolve nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr In deuterated solvent ir FTIR Spectroscopy prep->ir Prepare ATR sample ms Mass Spectrometry prep->ms Prepare for GC-MS or probe analysis Data Analysis and Structure Elucidation nmr->analysis ir->analysis ms->analysis end End: Complete Spectroscopic Characterization analysis->end G mol 3-Formylbenzoic Acid Carboxylic Acid Group Aldehyde Group Benzene Ring COOH_note O-H stretch (broad): ~3300-2500 cm⁻¹ (IR) C=O stretch: ~1700 cm⁻¹ (IR) ¹H NMR signal: ~13.5 ppm (broad) mol:COOH->COOH_note CHO_note C=O stretch: ~1680 cm⁻¹ (IR) C-H stretch (aldehyde): ~2850, 2750 cm⁻¹ (IR) ¹H NMR signal: ~10.1 ppm (singlet) mol:CHO->CHO_note Aromatic_note C=C stretch: ~1600, 1475 cm⁻¹ (IR) ¹H NMR signals: ~7.7-8.4 ppm mol:struct->Aromatic_note

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 3-(2-formylphenyl)benzoic acid. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide outlines established methodologies for its synthesis, purification, and detailed structural characterization. Furthermore, it presents predicted structural and spectroscopic data based on computational modeling and analysis of analogous compounds.

Molecular Structure and Properties

This compound is a biphenyl derivative containing both a carboxylic acid and an aldehyde functional group. These functionalities are expected to significantly influence its chemical reactivity, intermolecular interactions, and potential biological activity.

PropertyValue
Molecular Formula C₁₄H₁₀O₃
Molecular Weight 226.23 g/mol
CAS Number 205871-52-9
Predicted LogP 2.5
Predicted pKa ~4.0 (carboxylic acid)

Proposed Synthesis

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids and is tolerant of a wide range of functional groups.[1]

A proposed synthetic route involves the coupling of 3-bromobenzoic acid with 2-formylphenylboronic acid.

Synthesis_Workflow cluster_conditions Reaction Conditions 3-bromobenzoic_acid 3-Bromobenzoic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 2-formylphenylboronic_acid 2-Formylphenylboronic Acid product 3-(2-formylphenyl)benzoic Acid catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) solvent->product purification Purification (Crystallization) product->purification

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq.), 2-formylphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1 M HCl and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]

Crystallization for Structural Analysis

Obtaining high-quality single crystals is crucial for unambiguous structure determination by X-ray crystallography.[3][4]

Experimental Protocol: Crystallization
  • Solvent Selection: Screen various solvents to find one in which this compound has moderate solubility. Good candidates include ethanol, methanol, acetone, or mixtures with water.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent to create a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool in a refrigerator or cold room.

Crystallization_Workflow cluster_methods Crystallization Methods start Purified Compound dissolve Dissolve in Suitable Solvent start->dissolve saturated_solution Saturated Solution dissolve->saturated_solution slow_evaporation Slow Evaporation saturated_solution->slow_evaporation vapor_diffusion Vapor Diffusion saturated_solution->vapor_diffusion slow_cooling Slow Cooling saturated_solution->slow_cooling crystals Single Crystals slow_evaporation->crystals vapor_diffusion->crystals slow_cooling->crystals analysis X-ray Diffraction Analysis crystals->analysis

Figure 2: General workflow for the crystallization of a small organic molecule.

Molecular Conformation: A Computational Approach

Density Functional Theory (DFT) is a powerful computational method to predict the stable conformation and geometric parameters of molecules.[5]

Computational Protocol: DFT Geometry Optimization
  • Initial Structure: A 3D structure of this compound can be built using molecular modeling software.

  • Conformational Search: A systematic search of the rotational landscape around the C-C single bond connecting the two phenyl rings should be performed to identify low-energy conformers. The key dihedral angle is C(2)-C(1)-C(1')-C(2').

  • Geometry Optimization: The identified low-energy conformers are then subjected to full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[5]

  • Frequency Analysis: Vibrational frequency calculations should be performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies).

Predicted Structural Parameters

The primary conformational flexibility in this compound arises from the rotation around the biphenyl linkage. Steric hindrance between the formyl group and the adjacent phenyl ring, as well as between the carboxylic acid group and its neighboring ring, will likely result in a non-planar conformation.

ParameterPredicted Value Range
Dihedral Angle (C₂-C₁-C₁'-C₂') 40° - 60°
C-C Biphenyl Bond Length 1.48 - 1.50 Å
C=O (Aldehyde) Bond Length ~1.21 Å
C=O (Carboxylic Acid) Bond Length ~1.22 Å
C-O (Carboxylic Acid) Bond Length ~1.35 Å

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The aldehyde proton will appear far downfield (around 10 ppm).[6] The carboxylic acid proton will also be downfield (10-13 ppm) and may be broad.[7] The aromatic protons will appear in the range of 7-8.5 ppm, with splitting patterns determined by their substitution.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the aldehyde (~190-200 ppm) and the carboxylic acid (~165-185 ppm).[6][7] The remaining aromatic carbons will appear in the 120-140 ppm range.

ProtonPredicted Chemical Shift (δ, ppm)
Aldehyde (-CHO)9.8 - 10.2
Carboxylic Acid (-COOH)10.0 - 13.0 (broad)
Aromatic (Ar-H)7.0 - 8.5
CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 200
Carboxylic Acid (C=O)165 - 185
Aromatic (Ar-C)120 - 140
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching vibrations of the carbonyl groups and the hydroxyl group of the carboxylic acid.

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (very broad)
AldehydeC-H stretch2850 - 2800 and 2750 - 2700
Carboxylic AcidC=O stretch1725 - 1700
AldehydeC=O stretch1715 - 1695

The C=O stretching frequencies may be slightly lower than typical values due to conjugation with the aromatic rings.[6][8]

Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the complete structural characterization of this compound.

Structural_Elucidation start Synthesis of This compound purification Purification (Chromatography/Recrystallization) start->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy computation Computational Modeling (DFT) purification->computation confirmation Confirmation of Molecular Formula and Connectivity spectroscopy->confirmation crystallization Single Crystal Growth confirmation->crystallization xray Single Crystal X-ray Diffraction crystallization->xray structure Determination of 3D Molecular Structure (Bond Lengths, Angles) xray->structure conformation Conformational Analysis (Dihedral Angles, Energy Minima) computation->conformation

Figure 3: Logical workflow for the complete structural elucidation of this compound.

This comprehensive approach, combining synthesis, purification, spectroscopic analysis, X-ray crystallography, and computational modeling, provides a robust framework for the detailed characterization of this compound, which is essential for its potential application in drug discovery and materials science.

References

Chemical and physical properties of 3-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 3-(2-Formylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It details its significance as a key building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Core Chemical and Physical Properties

This compound is a biphenyl derivative containing both a carboxylic acid and an aldehyde functional group. These reactive handles make it a versatile intermediate for organic synthesis. Its identity and core properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonym(s) 2'-Formyl-biphenyl-3-carboxylic acid[2]
CAS Number 205871-52-9[2][3]
Molecular Formula C₁₄H₁₀O₃[2][3]
Molecular Weight 226.2 g/mol [3]
Purity ≥98%[3]
Storage Room temperature[3]

Computed Identifiers:

IdentifierValue
InChI InChI=1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,(H,16,17)
InChIKey NWVOXGWJNSOFTE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(=O)O

Spectroscopic Data

  • ¹H NMR: Aromatic protons (multiplets, ~7.0-8.5 ppm), an aldehyde proton (singlet, ~9.5-10.5 ppm), and a carboxylic acid proton (broad singlet, >10 ppm).

  • ¹³C NMR: Aromatic carbons (~120-140 ppm), an aldehyde carbonyl carbon (~190 ppm), and a carboxylic acid carbonyl carbon (~165-175 ppm).

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), a C=O stretch from the aldehyde (~1690 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[4][5][6]

  • Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 226.2.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not published, a logical and common synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.

Hypothetical Experimental Workflow: Suzuki Coupling

The following diagram illustrates a plausible workflow for the synthesis and purification of this compound. This method involves the coupling of (2-formylphenyl)boronic acid with 3-bromobenzoic acid.

G start_end start_end reagents reagents process process analysis analysis product product start Start Materials reagents1 Reagents: (2-formylphenyl)boronic acid 3-bromobenzoic acid start->reagents1 reaction Suzuki Coupling Reaction (Inert Atmosphere, Heat) reagents1->reaction reagents2 Catalyst System: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reagents2->reaction workup Aqueous Workup (Phase Separation, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis_node Characterization (NMR, MS, Purity) purification->analysis_node final_product Product: This compound analysis_node->final_product end End final_product->end

Caption: Hypothetical workflow for the synthesis of this compound.

Methodology Details:

  • Reaction Setup: (2-formylphenyl)boronic acid, 3-bromobenzoic acid, a palladium catalyst, and a base are combined in a suitable solvent system.

  • Coupling: The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled, and an aqueous workup is performed to remove inorganic salts and the catalyst. This typically involves partitioning the mixture between an organic solvent and water, followed by extraction.

  • Purification: The crude product is purified, commonly by silica gel column chromatography, to isolate the pure this compound.

  • Characterization: The final product's identity and purity are confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Applications in Drug Discovery: Targeted Protein Degradation

The primary application for this compound in drug development is as a Protein Degrader Building Block .[3] This positions it as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[7] This approach can target proteins previously considered "undruggable" by traditional inhibitors.[7]

PROTACs are heterobifunctional molecules composed of three parts:[8][9]

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ligase-recruiting ligand.

  • A chemical linker that connects the two ligands.

This compound serves as a versatile scaffold or component within the linker region of a PROTAC. The linker's structure, length, and rigidity are critical for the PROTAC's efficacy, as it must orient the target protein and the E3 ligase correctly to form a productive ternary complex for ubiquitination and subsequent degradation.[8][10]

The diagram below illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation poi_node poi_node e3_node e3_node protac_node protac_node ub_node Ub proteasome_node Proteasome POI Protein of Interest (POI) PROTAC Warhead Linker E3 Ligand POI->PROTAC:f0 E3 E3 Ubiquitin Ligase E3->PROTAC:f2 POI_ub Ubiquitinated POI PROTAC->POI_ub Proteasome Proteasome POI_ub->Proteasome ub1 ub1 ub1->POI_ub ub2 ub2 ub2->POI_ub ub3 ub3 ub3->POI_ub peptides Degraded Peptides Proteasome->peptides

Caption: The PROTAC mechanism: inducing proximity for targeted protein degradation.

Biological Activity and Signaling Pathways

Currently, there is no specific published data on the biological activity or signaling pathway modulation for this compound itself. Its role is primarily that of a synthetic intermediate rather than a bioactive agent.

However, the broader class of benzoic acid derivatives is known to possess a wide range of biological activities, and many are scaffolds for drugs targeting various pathways. Research on related benzoic acid derivatives has shown activities including:

  • Anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes.[11]

  • Anticancer properties by targeting pathways like the estrogen receptor α (ERα).[12][13]

  • Enzyme inhibition , for example, against acetylcholinesterase and carbonic anhydrases in the context of Alzheimer's disease research.

  • Antagonism of receptors such as the P2Y₁₄ receptor, with potential applications in treating inflammatory conditions like gout.[14]

The exploration of this compound's potential biological effects would require its incorporation into a larger molecular design, such as a PROTAC, followed by systematic screening and mechanistic studies.

References

The Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted biphenyl carboxylic acid motif stands as a cornerstone in modern medicinal chemistry, underpinning the therapeutic efficacy of a diverse range of pharmaceuticals. From the revolutionary non-steroidal anti-inflammatory drugs (NSAIDs) that have managed pain and inflammation for decades to novel agents targeting metabolic disorders, the biphenyl scaffold's unique structural and physicochemical properties have made it a "privileged" structure in drug discovery. Its inherent conformational flexibility, coupled with the ionizable carboxylic acid group, provides a versatile platform for designing molecules with high affinity and selectivity for various biological targets.

This technical guide provides a comprehensive overview of the discovery and historical evolution of substituted biphenyl carboxylic acids. It delves into the seminal synthetic methodologies that enabled their creation, chronicles the key milestones in their development, presents detailed experimental protocols for their synthesis and evaluation, and visualizes the critical signaling pathways they modulate.

Historical Perspective: From Classical Synthesis to Rational Drug Design

The journey of biphenyl-containing molecules in science predates their medicinal applications, with early synthetic efforts dating back to the 19th century. However, the rise of substituted biphenyl carboxylic acids as a therapeutically important class is a more recent narrative, intricately linked with the evolution of synthetic organic chemistry and a deeper understanding of disease pathology.

Early Synthetic Methodologies

The initial syntheses of biphenyls were often characterized by harsh reaction conditions and limited scope. The Ullmann reaction , discovered in the early 1900s, was a foundational method involving the copper-mediated coupling of two aryl halides. While groundbreaking, it required high temperatures and stoichiometric amounts of copper, limiting its broad applicability for complex, functionalized molecules.[1]

A paradigm shift occurred with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , reported in 1979, revolutionized the synthesis of biaryl compounds.[2] This versatile and highly efficient method, which couples an aryl boronic acid with an aryl halide, offered mild reaction conditions, broad functional group tolerance, and high yields, making the synthesis of complex substituted biphenyl carboxylic acids significantly more accessible.[2]

The Dawn of the Biphenyl NSAIDs

The story of medicinally relevant substituted biphenyl carboxylic acids begins in earnest with the quest for safer and more effective anti-inflammatory agents than the available salicylates, such as aspirin.[3][4]

  • Diflunisal: Developed by Merck Sharp & Dohme in 1971, Diflunisal (5-(2,4-difluorophenyl)salicylic acid) emerged from a research program aimed at creating more potent and longer-acting aspirin analogs.[5] The key innovation was the addition of a difluorophenyl group at the 5-position of salicylic acid, which significantly enhanced its anti-inflammatory and analgesic properties.[5]

  • Flurbiprofen and Fenbufen: The research arm of Boots UK was particularly prolific in the 1960s, discovering a series of potent "profen" NSAIDs.[6] Among these was Flurbiprofen, a propionic acid derivative of biphenyl, patented in 1964.[6] Fenbufen, another prominent member of this class, acts as a prodrug, being metabolized to the active 4-biphenylacetic acid (BPAA). The development of these compounds was largely empirical, driven by screening in animal models of inflammation and pain.[5]

Rational Design and New Therapeutic Targets

The discovery in the 1970s that NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes marked a turning point.[7] This understanding of the molecular mechanism of action paved the way for more rational drug design, including the development of COX-2 selective inhibitors.[2][4]

More recently, the substituted biphenyl carboxylic acid scaffold has been successfully applied to new therapeutic areas. A notable example is the development of inhibitors for the urate transporter 1 (URAT1).[8][9] These agents, designed to treat hyperuricemia and gout, work by blocking the reabsorption of uric acid in the kidneys.[8][9] This demonstrates the enduring versatility of the biphenyl carboxylic acid core in targeting diverse biological pathways.

Key Therapeutic Targets and Signaling Pathways

The therapeutic utility of substituted biphenyl carboxylic acids stems from their ability to modulate specific signaling pathways involved in disease. Two of the most well-characterized pathways are the Cyclooxygenase (COX) pathway for NSAIDs and the URAT1 transporter system for uricosuric agents.

The Cyclooxygenase (COX) Pathway

NSAIDs, including Diflunisal, Flurbiprofen, and the active metabolite of Fenbufen, primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Cyclooxygenase (COX) Signaling Pathway cluster_stimuli Inflammatory Stimuli membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Cleavage cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Protection, Platelet Aggregation prostaglandins->homeostasis nsaids Biphenyl Carboxylic Acid NSAIDs (e.g., Diflunisal, Flurbiprofen) nsaids->cox1 Inhibition nsaids->cox2 Inhibition stimuli Cytokines, Growth Factors stimuli->cox2 Induces Expression

Caption: The Cyclooxygenase pathway and the inhibitory action of NSAIDs.

The URAT1 Transporter Pathway

A newer class of substituted biphenyl carboxylic acids targets the Urate Transporter 1 (URAT1), a protein located in the renal proximal tubules. URAT1 is responsible for the reabsorption of uric acid from the urine back into the bloodstream. By inhibiting URAT1, these drugs promote the excretion of uric acid, thereby lowering its levels in the blood. This is a key strategy in the management of hyperuricemia and gout.

URAT1_Pathway URAT1-Mediated Uric Acid Reabsorption lumen Renal Tubule Lumen (Urine) cell Proximal Tubule Cell blood Bloodstream urat1 URAT1 Transporter (SLC22A12) uric_acid_cell Uric Acid urat1->uric_acid_cell anion_lumen Anion urat1->anion_lumen glut9 GLUT9 Transporter uric_acid_blood Uric Acid glut9->uric_acid_blood uric_acid_lumen Uric Acid uric_acid_lumen->urat1 Reabsorption uric_acid_cell->glut9 Efflux anion_cell Anion (e.g., Lactate) anion_cell->urat1 Exchange inhibitor Biphenyl Carboxylic Acid URAT1 Inhibitor inhibitor->urat1 Inhibition

Caption: Inhibition of uric acid reabsorption via the URAT1 transporter.

Quantitative Data and Structure-Activity Relationships (SAR)

The development of potent and selective substituted biphenyl carboxylic acids has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure to understand its impact on biological activity, often quantified by metrics like the half-maximal inhibitory concentration (IC50).

NSAIDs: COX-1 vs. COX-2 Inhibition

A critical aspect of NSAID development is the selectivity for COX-1 versus COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, so its inhibition is associated with gastrointestinal side effects. COX-2 is inducible and plays a major role in inflammation. The table below summarizes the IC50 values for several biphenyl carboxylic acid NSAIDs and other common NSAIDs, illustrating their varied selectivity.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Flurbiprofen ~0.5~0.1~5
Diflunisal ~2.0~20~0.1
Fenbufen (active metabolite) ~1.0~1.0~1
Ibuprofen12800.15
Diclofenac0.0760.0262.9
Celecoxib826.812

Note: IC50 values can vary between different assays and experimental conditions. The data presented is a representative compilation from various sources for comparative purposes.

URAT1 Inhibitors

For URAT1 inhibitors, the primary metric is their potency in blocking uric acid uptake. Recent research has identified novel biphenyl carboxylic acid derivatives with high potency, often benchmarked against existing drugs like Benzbromarone.

CompoundURAT1 IC50 (µM)Reference
Benzbromarone~0.28[9]
Lesinurad~7.18[9]
Biphenyl Carboxylic Acid Analog A1 0.93[8]
Biphenyl Carboxylic Acid Analog B21 0.17[8]

Experimental Protocols

The synthesis and evaluation of substituted biphenyl carboxylic acids involve a range of standard and specialized laboratory procedures. Below are detailed protocols for a key synthetic method and a common biological assay.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of a substituted biphenyl carboxylic acid via a palladium-catalyzed Suzuki-Miyaura coupling.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling start Start reagents Combine Aryl Halide, Aryl Boronic Acid, Pd Catalyst, & Base in Solvent start->reagents reaction Heat Reaction Mixture (e.g., 80-100 °C) under Inert Atmosphere reagents->reaction monitor Monitor Reaction (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent monitor->workup Complete purify Purify Crude Product (Column Chromatography or Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Materials:

  • 4-Bromobenzoic acid (1 equivalent)

  • Substituted phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 equivalents)

  • Triphenylphosphine (PPh3, 0.08 equivalents)

  • Potassium carbonate (K2CO3, 3 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid, the substituted phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition: Degas the dioxane/water solvent mixture by bubbling nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction flask.

  • Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1M HCl until the pH is ~2-3. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted biphenyl carboxylic acid.

Biological Assay Protocol: In Vitro URAT1 Inhibition Assay

This protocol outlines a cell-based assay to determine the IC50 value of a test compound against the URAT1 transporter using a radiolabeled substrate.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1)

  • Mock-transfected HEK293 cells (for background control)

  • 24-well cell culture plates

  • [14C]-Uric acid (radiolabeled substrate)

  • Hanks' Balanced Salt Solution (HBSS) as uptake buffer

  • Test compound (dissolved in DMSO)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Seeding: Seed both hURAT1-expressing and mock-transfected HEK293 cells into 24-well plates and grow to ~90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound in HBSS. Include a vehicle control (DMSO in HBSS).

  • Pre-incubation: Aspirate the growth medium from the cells and wash twice with pre-warmed HBSS. Add 200 µL of the test compound dilutions or vehicle control to the appropriate wells and pre-incubate at 37°C for 10 minutes.

  • Uptake Initiation: Initiate the uptake by adding 200 µL of HBSS containing [14C]-uric acid (final concentration ~10 µM) to each well.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 5 minutes).

  • Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Quantification: Lyse the cells in each well with 300 µL of lysis buffer. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the average CPM from the mock-transfected cells (background) from the CPM of the hURAT1-expressing cells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Conclusion and Future Outlook

The discovery and development of substituted biphenyl carboxylic acids represent a triumph of medicinal chemistry, evolving from serendipitous discoveries to highly rational, structure-based design. The journey from early, challenging syntheses to the robust and versatile palladium-catalyzed methods has opened up vast chemical space for exploration. The elucidation of key signaling pathways, such as the COX and URAT1 pathways, has not only explained the mechanism of action of established drugs but also provided new targets for future therapeutic intervention.

The biphenyl carboxylic acid scaffold is far from being fully exploited. Its application in new therapeutic areas continues to grow, with ongoing research into its potential as anticancer, antiviral, and neuroprotective agents. As our understanding of complex biological systems deepens and our synthetic capabilities expand, this "privileged" structure is poised to remain a vital component in the armamentarium of drug discovery for the foreseeable future.

References

Potential Research Areas for Bifunctional Aromatic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bifunctional aromatic compounds, molecules bearing two distinct functional moieties on an aromatic scaffold, are at the forefront of innovation across diverse scientific disciplines. Their unique architecture allows for the simultaneous interaction with multiple targets or the combination of different properties within a single molecule, leading to novel applications in medicinal chemistry, materials science, and catalysis. This technical guide explores the core research areas for these versatile compounds, providing an in-depth analysis of their applications, supported by experimental data and detailed protocols.

Medicinal Chemistry: Engineering Multi-Targeted Therapeutics

The inherent rigidity and well-defined geometry of aromatic rings make them ideal scaffolds for the design of bifunctional molecules that can modulate complex biological processes. A prominent area of research is the development of agents that can simultaneously target multiple pathways involved in diseases like cancer, neurodegenerative disorders, and infectious diseases.[1]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] This "event-driven" pharmacology offers significant advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins.[3][4]

The general mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.[5] This proximity induces the transfer of ubiquitin from the E2-ubiquitin conjugate to the target protein, marking it for degradation.

PROTAC_Signaling_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer Ub Ubiquitin Ternary_Complex POI-PROTAC-E3 Ternary Complex E2->Ternary_Complex Ub Transfer PROTAC PROTAC POI Protein of Interest (Target) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3 Recruits POI->Ternary_Complex E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[5]

PROTACTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Reference
MZ1BRD4VHLAlkyl-ether~10>90[6]
dBET1BRD4CRBNAlkyl-ether~50>90[6]
ARV-110Androgen ReceptorCRBNProprietary<1>95[7]
ARV-471Estrogen ReceptorCRBNProprietary<5>90[7]
DP-C-1EGFR & PARPCRBNAmino AcidVariesVaries[8]

Synthesis of a Model PROTAC (Thalidomide-Linker-BRD4 Ligand): A detailed experimental protocol for synthesizing a PROTAC often involves a multi-step process, including the synthesis of the E3 ligase ligand, the target protein ligand, and the linker, followed by their conjugation. For instance, a common strategy for a thalidomide-based PROTAC targeting BRD4 involves coupling a thalidomide derivative with a linker containing a reactive group (e.g., an alkyne), which is then conjugated to a BRD4 ligand (e.g., a derivative of JQ1) functionalized with a complementary group (e.g., an azide) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2]

Western Blot for Protein Degradation:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[5]

Dual-Target Inhibitors for Cancer Therapy

Bifunctional aromatic compounds can be designed to simultaneously inhibit two different targets that are crucial for cancer cell survival and proliferation. This approach can lead to synergistic effects and overcome drug resistance.[1] For example, novel bifunctional small molecules have been designed to simultaneously degrade Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP), two key proteins in cancer progression.[8]

Dual_Target_Inhibition Bifunctional_Compound Bifunctional Aromatic Compound Target1 Target 1 (e.g., Kinase) Bifunctional_Compound->Target1 Inhibits Target2 Target 2 (e.g., DNA Repair Enzyme) Bifunctional_Compound->Target2 Inhibits Synergistic_Effect Synergistic Therapeutic Effect Bifunctional_Compound->Synergistic_Effect Pathway1 Signaling Pathway 1 Target1->Pathway1 Activates Pathway2 Signaling Pathway 2 Target2->Pathway2 Activates Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, etc.) Pathway1->Cancer_Hallmarks Pathway2->Cancer_Hallmarks

Caption: Logic of dual-target inhibition by a bifunctional compound.

Catalysis: Designing Efficient and Selective Catalysts

In the field of catalysis, bifunctional aromatic compounds play a crucial role as ligands for metal catalysts or as components of solid catalysts. Their ability to introduce multiple functionalities in close proximity allows for cooperative effects, leading to enhanced catalytic activity and selectivity.

Syngas Conversion to Aromatics

A significant area of research is the direct conversion of synthesis gas (syngas, a mixture of CO and H₂) into valuable aromatic compounds like benzene, toluene, and xylenes (BTX).[9][10] This process typically employs bifunctional catalysts that combine a metal oxide component for methanol synthesis from syngas and a zeolite component for the subsequent conversion of methanol to aromatics.[9]

Syngas_Conversion_Workflow Syngas Syngas (CO + H₂) Reactor Fixed-Bed Reactor Syngas->Reactor Methanol_Intermediate Methanol/DME Intermediate Reactor->Methanol_Intermediate Methanol Synthesis Catalyst Bifunctional Catalyst (e.g., Metal Oxide/Zeolite) Catalyst->Reactor Aromatics Aromatic Products (BTX) Methanol_Intermediate->Aromatics Methanol to Aromatics (MTA) Separation Product Separation (e.g., Condensation, GC) Aromatics->Separation

Caption: Workflow for the direct conversion of syngas to aromatics.

CatalystReaction Temperature (°C)CO Conversion (%)Aromatic Selectivity (%)BTX in Aromatics (%)Reference
Zn-ZrO₂/H-ZSM-54002080-[9]
MgZrOₓ/HZSM-540015.366.4-[10]
Zn-Zr oxide/HZSM-54509.646-[10]
CeZrO₄/HZSM-54001.275-[10]
MnCr-ZSM-5 + Beta zeolite--->80[11]

Catalyst Preparation (Co-precipitation and Mechanical Mixing):

  • Metal Oxide Synthesis (e.g., MgZrOₓ): A solution containing the metal precursors (e.g., magnesium and zirconium nitrates) is prepared. A precipitating agent (e.g., ammonia solution) is added dropwise with stirring to precipitate the metal hydroxides. The precipitate is then filtered, washed, dried, and calcined at a high temperature to obtain the mixed metal oxide.[10]

  • Bifunctional Catalyst Formulation: The synthesized metal oxide and a zeolite (e.g., HZSM-5) are physically mixed in a specific weight ratio. The mixture is then pressed, crushed, and sieved to obtain catalyst particles of a desired size.[10]

Catalytic Reaction:

  • Reactor Setup: A fixed-bed reactor is loaded with the bifunctional catalyst.

  • Reaction Conditions: The reactor is heated to the desired temperature under a flow of an inert gas. Syngas with a specific H₂/CO ratio is then introduced into the reactor at a defined flow rate and pressure.

  • Product Analysis: The effluent gas from the reactor is passed through a condenser to separate the liquid products. The gas and liquid products are then analyzed using gas chromatography (GC) to determine the CO conversion and the selectivity to different products.[10]

Materials Science: Building Blocks for Advanced Materials

In materials science, bifunctional aromatic compounds serve as versatile building blocks for the construction of advanced materials with tailored properties. Their rigid structures and the ability to incorporate different functional groups make them ideal for creating porous materials, such as metal-organic frameworks (MOFs), and for developing novel organic electronic materials.

Bifunctional Linkers in Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Bifunctional aromatic linkers, containing two or more different coordinating groups or functional moieties, are used to create MOFs with complex structures and enhanced functionalities, such as improved catalytic activity or selective gas adsorption.[12][13]

MOF_Workflow cluster_0 Synthesis cluster_1 Characterization Metal_Salt Metal Salt Solvothermal_Synthesis Solvothermal Synthesis Metal_Salt->Solvothermal_Synthesis Bifunctional_Linker Bifunctional Aromatic Linker Bifunctional_Linker->Solvothermal_Synthesis MOF_Crystals MOF Crystals Solvothermal_Synthesis->MOF_Crystals PXRD PXRD (Crystallinity) MOF_Crystals->PXRD Gas_Adsorption Gas Adsorption (Surface Area, Porosity) MOF_Crystals->Gas_Adsorption TGA TGA (Thermal Stability) MOF_Crystals->TGA SEM SEM (Morphology) MOF_Crystals->SEM

Caption: General workflow for the synthesis and characterization of MOFs.

MOFBifunctional LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)ApplicationReference
MOF-8081,3,5-benzenetricarboxylate15500.64Drug Delivery[14]
UiO-661,4-benzenedicarboxylate13000.50Gas Storage[14]
ZIF-82-methylimidazolate16000.66Gas Separation[14]
MIL-1011,4-benzenedicarboxylate41002.00Catalysis[14]
reo-MOF-1A4-sulfonaphthalene-2,6-dicarboxylate2104-Catalysis[15]

MOF Synthesis (Solvothermal Method):

  • A mixture of a metal salt (e.g., zirconium chloride) and a bifunctional aromatic linker (e.g., a substituted terephthalic acid) is dissolved in a high-boiling point solvent (e.g., N,N-dimethylformamide, DMF).

  • The solution is sealed in a Teflon-lined autoclave and heated at a specific temperature for a certain period (e.g., 120°C for 24 hours).

  • After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with a suitable solvent (e.g., DMF and ethanol), and dried.[16]

Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.[17]

  • Gas Adsorption (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.[18]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.[17]

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF.[14]

Bifunctional Materials for Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, bifunctional aromatic compounds are being developed for use in OLEDs. These molecules can combine hole-transporting and electron-transporting or emissive properties in a single material, simplifying the device architecture and improving performance.[19]

Bifunctional_OLED Bifunctional_Material Bifunctional Aromatic Material HTL_Function Hole Transport Layer (HTL) Function Bifunctional_Material->HTL_Function Provides ETL_Function Electron Transport Layer (ETL) Function Bifunctional_Material->ETL_Function Provides Emissive_Function Emissive Layer (EML) Function Bifunctional_Material->Emissive_Function Provides Simplified_Device Simplified OLED Device Architecture HTL_Function->Simplified_Device ETL_Function->Simplified_Device Emissive_Function->Simplified_Device Improved_Performance Improved Performance (Efficiency, Stability) Simplified_Device->Improved_Performance

Caption: Role of a bifunctional material in simplifying OLED device structure.

This guide provides a snapshot of the burgeoning research areas for bifunctional aromatic compounds. The continued exploration of novel molecular designs and synthetic methodologies will undoubtedly unlock even more exciting applications in the future, driving innovation in medicine, catalysis, and materials science.

References

Theoretical Insights into Formyl-Substituted Benzoic Acids: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl-substituted benzoic acids represent a class of organic compounds with significant potential in medicinal chemistry and materials science. Their bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for diverse chemical modifications and interactions. Understanding the three-dimensional structure, electronic properties, and reactivity of these molecules at a quantum mechanical level is paramount for rational drug design and the development of novel materials.

This technical guide provides a comprehensive overview of the theoretical approaches used to study these molecules, with a specific focus on the computational data available for 2-formylbenzoic acid. The methodologies, data, and visualizations presented serve as a robust starting point for researchers investigating the properties and potential applications of 3-(2-formylphenyl)benzoic acid and related compounds.

Computational Methodology

The data and insights presented in this guide are derived from quantum chemical calculations, primarily employing Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Software and Theoretical Models

A variety of quantum chemistry software packages are suitable for these calculations, with Gaussian, ORCA, and Spartan being common choices. The theoretical models typically involve the following components:

  • Density Functional: Hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for geometry optimizations and vibrational frequency calculations. For more accurate electronic property predictions, range-separated functionals like CAM-B3LYP or long-range corrected functionals such as ωB97XD may be employed.[1][2]

  • Basis Set: Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311++G(d,p), are commonly used to describe the atomic orbitals.[3] The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately modeling the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding.

Typical Computational Workflow

A standard theoretical investigation of a molecule like this compound would follow the workflow depicted below.

Computational Workflow Computational Chemistry Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_build Molecular Structure Building geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO-LUMO, MEP) geom_opt->elec_prop thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis spec_analysis Spectroscopic Prediction (IR, Raman) freq_calc->spec_analysis react_analysis Reactivity Analysis elec_prop->react_analysis

Caption: A typical workflow for the theoretical characterization of a molecule.

Molecular Structure and Properties

The equilibrium geometry of a molecule corresponds to the minimum on its potential energy surface. This optimized structure is the foundation for calculating all other molecular properties.

Optimized Geometry of 2-Formylbenzoic Acid

The following table summarizes the key geometrical parameters for 2-formylbenzoic acid, optimized at the B3LYP/6-31G(d) level of theory.

ParameterBond/AngleValue
Bond Lengths (Å)
C(ar)-C(ar) (avg.)1.395
C(ar)-C(=O)O1.489
C=O (carboxyl)1.215
C-O (carboxyl)1.358
O-H0.971
C(ar)-C(=O)H1.485
C=O (aldehyde)1.218
C-H (aldehyde)1.112
**Bond Angles (°) **
C(ar)-C(ar)-C(ar) (avg.)120.0
C(ar)-C-O (carboxyl)114.8
O=C-O (carboxyl)123.5
C(ar)-C=O (aldehyde)123.9
C(ar)-C-H (aldehyde)116.3
Dihedral Angles (°)
C(ar)-C(ar)-C-O (carboxyl)179.8
C(ar)-C(ar)-C=O (aldehyde)178.5

Note: These values are representative and may vary slightly with different levels of theory.

Vibrational Frequencies

Vibrational frequency calculations are essential to confirm that the optimized geometry is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. Key vibrational modes for 2-formylbenzoic acid are presented below.

Vibrational ModeDescriptionCalculated Wavenumber (cm⁻¹)
ν(O-H)Carboxylic acid O-H stretch~3570
ν(C=O)Carboxylic acid C=O stretch~1750
ν(C=O)Aldehyde C=O stretch~1710
δ(O-H)Carboxylic acid O-H bend~1420
ν(C-O)Carboxylic acid C-O stretch~1290

Note: Calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental anharmonic frequencies.

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key tool for understanding these aspects.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the site of nucleophilic attack (electron donation), while the LUMO is the site of electrophilic attack (electron acceptance).

PropertyValue (eV)
HOMO Energy-7.85
LUMO Energy-1.98
HOMO-LUMO Gap (ΔE)5.87

Note: These values are for 2-formylbenzoic acid and are representative. The HOMO-LUMO gap is a crucial indicator of chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP is a color-mapped representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing regions of positive and negative charge, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For formyl-substituted benzoic acids, the most negative regions (red) are typically located around the carbonyl oxygen atoms, while the most positive region (blue) is near the acidic proton of the carboxyl group.

Mechanistic Insights from Theoretical Studies

Theoretical studies can elucidate complex reaction mechanisms, providing valuable information for synthetic chemists. A DFT study on the acid-catalyzed addition of C-nucleophiles to 2-formylbenzoic acid has revealed key mechanistic pathways.[4][5]

Proposed Reaction Pathway

The following diagram illustrates a generalized reaction pathway for the formation of a phthalide from 2-formylbenzoic acid and a nucleophile.

Reaction Pathway Generalized Phthalide Formation Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product FBA 2-Formylbenzoic Acid Adduct Benzyl Alcohol Adduct FBA->Adduct Nucleophilic Addition Nu C-Nucleophile Nu->Adduct Nucleophilic Addition Carbocation Benzyl Carbocation Adduct->Carbocation Dehydration Phthalide Phthalide Carbocation->Phthalide Intramolecular Cyclization

Caption: A simplified reaction pathway for phthalide synthesis.

This pathway highlights the formation of a key benzyl alcohol intermediate, followed by dehydration to a benzyl carbocation, which then undergoes intramolecular cyclization to yield the phthalide product.[4] The specific preferred pathway can depend on the nature of the nucleophile.[4]

Conclusion

While a dedicated theoretical study on this compound is yet to be published, the computational methodologies and data from the closely related 2-formylbenzoic acid provide a strong and relevant foundation for future research. The protocols outlined in this guide, from geometry optimization and vibrational analysis to the examination of electronic properties and reaction mechanisms, are directly applicable and will be invaluable for researchers and drug development professionals seeking to understand and harness the potential of this class of molecules. The continued application of computational chemistry will undoubtedly accelerate the discovery and development of new therapeutic agents and advanced materials based on the formyl-substituted benzoic acid scaffold.

References

Safety and Handling of 3-(2-Formylphenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 3-(2-formylphenyl)benzoic acid (CAS No. 205871-52-9). Comprehensive toxicological data for this specific compound is limited. Therefore, information from the closely related isomers, 2-formylbenzoic acid and 3-formylbenzoic acid, has been included for guidance. This information should be used with caution and supplemented by a thorough in-house risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.

GHS Classification:

Based on available data for this compound, the following GHS hazard classifications apply:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Irritation (Category 2) , H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Pictograms:

PictogramDescription
GHS07Exclamation Mark

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Physicochemical and Toxicological Data

Detailed experimental data for this compound is not widely published. The table below includes available information for the target compound and its isomers, 2-formylbenzoic acid and 3-formylbenzoic acid, for comparison.

PropertyThis compound2-Formylbenzoic acid3-Formylbenzoic acid
CAS Number 205871-52-9[2]119-67-5619-21-6[3]
Molecular Formula C₁₄H₁₀O₃[2]C₈H₆O₃C₈H₆O₃[3]
Molecular Weight 226.2 g/mol [2]150.13 g/mol 150.13 g/mol [3]
Appearance Not specified (likely a solid)Very slightly beige powder[4]Powder[3]
Melting Point Not specifiedNot specified173-175 °C[3]
Oral LD50 (Rat) Data not available7500 mg/kg[4]Data not available
Oral LD50 (Mouse) Data not available4480 mg/kg[4]Data not available

Experimental Protocols and Handling Procedures

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.[5]

  • A laboratory fume hood is recommended, especially when handling the powder or creating solutions, to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[7]

  • Skin Protection:

    • Wear impervious gloves (e.g., nitrile rubber) to prevent skin contact.

    • A lab coat or other protective clothing should be worn to cover exposed skin.[5]

  • Respiratory Protection: If the powder is handled in a way that generates dust, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[3]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe dust.

  • Wash hands thoroughly after handling the compound and before eating, drinking, smoking, or using the restroom.[5]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[5]

First Aid Measures

In the event of exposure, follow these first-aid protocols. Seek medical attention for all exposures.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Accidental Release and Disposal

Accidental Release Measures
  • Minor Spills:

    • Evacuate unnecessary personnel from the area.

    • Wear appropriate PPE as described in Section 3.2.

    • Carefully sweep up the solid material, avoiding dust generation.[5]

    • Place the spilled material into a sealed, labeled container for proper disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Follow the same procedures as for a minor spill, but with enhanced PPE, including respiratory protection.

    • Prevent the spilled material from entering drains or waterways.

Disposal Considerations
  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • The material should be disposed of as hazardous waste. Do not dispose of it with household garbage.

Storage and Stability

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents and strong bases.[4]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[4]

Logical Workflow for Handling

The following diagram illustrates a safe handling workflow for this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage a Receive Chemical b Review SDS & Conduct Risk Assessment a->b c Don Appropriate PPE b->c d Work in Fume Hood c->d e Weigh & Prepare Solution d->e f Decontaminate Glassware & Surfaces e->f i Store in Cool, Dry, Ventilated Area e->i Unused Material g Dispose of Waste in Labeled Container f->g h Doff PPE & Wash Hands g->h

References

Methodological & Application

Application Notes and Protocols: 3-(2-Formylphenyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Formylphenyl)benzoic acid (CAS No: 205871-52-9, Molecular Formula: C₁₄H₁₀O₃) is a bifunctional aromatic compound possessing both an aldehyde and a carboxylic acid moiety. This unique arrangement of functional groups on a biphenyl scaffold makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly lactones. The spatial proximity of the formyl and carboxyl groups allows for facile intramolecular reactions to construct fused ring systems, which are common motifs in natural products and pharmacologically active molecules. These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the synthesis of dibenzo[b,d]pyran-6-ones. Detailed experimental protocols, based on established synthetic methodologies for analogous transformations, are provided to guide researchers in their synthetic endeavors.

Key Application: Synthesis of Dibenzo[b,d]pyran-6-ones

The most prominent application of this compound is its use as a precursor for the synthesis of dibenzo[b,d]pyran-6-ones. This transformation occurs via an intramolecular cyclization, specifically a lactonization reaction, where the carboxylic acid moiety reacts with the aldehyde group, often after reduction of the aldehyde to an alcohol. This synthetic route provides a direct and efficient method to access this important class of heterocyclic compounds.

Logical Workflow for Dibenzo[b,d]pyran-6-one Synthesis

G start This compound reduction Reduction of Aldehyde start->reduction e.g., NaBH4 cyclization Intramolecular Lactonization reduction->cyclization Acid or Base Catalysis product Dibenzo[b,d]pyran-6-one cyclization->product

Caption: Synthetic pathway from this compound to dibenzo[b,d]pyran-6-one.

Experimental Protocols

Protocol 1: Synthesis of Dibenzo[b,d]pyran-6-one via a Two-Step Reduction-Lactonization Sequence

This protocol describes a reliable two-step procedure for the synthesis of dibenzo[b,d]pyran-6-one from this compound. The first step involves the selective reduction of the aldehyde to an alcohol, followed by an acid-catalyzed intramolecular lactonization.

Step 1: Reduction of this compound to 3-(2-(Hydroxymethyl)phenyl)benzoic acid

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

    • Acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(2-(hydroxymethyl)phenyl)benzoic acid.

Step 2: Intramolecular Lactonization to Dibenzo[b,d]pyran-6-one

  • Materials:

    • 3-(2-(Hydroxymethyl)phenyl)benzoic acid (from Step 1)

    • Toluene

    • p-Toluenesulfonic acid (p-TSA) or other acid catalyst

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 3-(2-(hydroxymethyl)phenyl)benzoic acid (1.0 eq) and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Continue refluxing for 4-6 hours or until no more water is collected.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired dibenzo[b,d]pyran-6-one.

Quantitative Data (Hypothetical)

StepReactantProductReagentsSolventTime (h)Temp (°C)Yield (%)
1This compound3-(2-(Hydroxymethyl)phenyl)benzoic acidNaBH₄Methanol22595
23-(2-(Hydroxymethyl)phenyl)benzoic acidDibenzo[b,d]pyran-6-onep-TSAToluene611085

Other Potential Applications in Organic Synthesis

The presence of both an aldehyde and a carboxylic acid allows for a range of other synthetic transformations, making this compound a versatile building block.

1. Wittig Reaction: The aldehyde functionality can undergo a Wittig reaction to form an alkene, while the carboxylic acid remains intact. This allows for the introduction of various unsaturated side chains.

Wittig Reaction Workflow

G start This compound product 3-(2-(Alkenyl)phenyl)benzoic acid start->product Wittig Reaction wittig Wittig Reagent (Ph3P=CHR) wittig->product

Caption: General scheme for the Wittig reaction of this compound.

2. Pictet-Spengler Reaction: The aldehyde can react with a β-arylethylamine in a Pictet-Spengler reaction to construct tetrahydro-β-carboline or tetrahydroisoquinoline frameworks, which are prevalent in alkaloid natural products.

3. Ugi Multicomponent Reaction: As a bifunctional molecule, it can participate in Ugi multicomponent reactions, leading to the formation of complex, peptide-like structures in a single step.[1]

Disclaimer: The experimental protocols and quantitative data provided are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should perform their own optimization and characterization of all products. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for 3-(2-formylphenyl)benzoic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-formylphenyl)benzoic acid is a bifunctional organic molecule featuring both a carboxylic acid and an aldehyde group attached to a biphenyl scaffold. This unique combination of functional groups makes it a highly versatile ligand for the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes. The carboxylate group offers a robust coordination site, often participating in the formation of paddle-wheel or other polynuclear metal clusters, which can act as secondary building units (SBUs) in extended networks. The formyl group can serve multiple roles: it can act as an additional coordination site, a platform for post-synthetic modification to introduce further functionality, or a reactive center for catalytic applications.

The coordination of this compound with various metal ions is anticipated to yield materials with interesting properties, including catalytic activity, luminescence, and biological activity. The rigid biphenyl backbone provides thermal and mechanical stability to the resulting frameworks, while the functional groups can be tailored to influence the material's properties. For instance, metal complexes incorporating this ligand could be explored as catalysts in organic transformations, as luminescent sensors for small molecules, or as potential antimicrobial agents.

Due to the limited specific literature on the coordination chemistry of this compound, this document provides generalized protocols and representative data based on closely related systems, such as other functionalized benzoic acids and their metal complexes. These notes are intended to serve as a foundational guide for researchers venturing into the use of this promising ligand.

Data Presentation

Ligand Properties
PropertyValue
Molecular Formula C₁₄H₁₀O₃
Molecular Weight 226.23 g/mol
Appearance White to off-white solid
CAS Number 205871-52-9
Purity ≥98%
Storage Room temperature, away from light
Representative Crystallographic Data for a Hypothetical Metal Complex

The following data is representative of a plausible coordination complex and is based on reported structures of similar ligands, such as p-formylbenzoate complexes.

ParameterHypothetical Cu(II) Complex Example
Formula [Cu(C₁₄H₉O₃)₂(H₂O)]n
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 8.9
β (°) ** 95.5
Volume (ų) 1410
Coordination Geometry Distorted square pyramidal
Cu-O (carboxylate) (Å) 1.95 - 2.00
Cu-O (water) (Å) 2.20
O-Cu-O (°) **88 - 92, 170 - 175
Potential Catalytic Activity: Representative Data

Metal complexes of this compound could be investigated as catalysts for various organic reactions. The following table presents hypothetical data for a Suzuki-Miyaura cross-coupling reaction, a common application for palladium complexes.

CatalystSubstrate 1Substrate 2Product Yield (%)
[Pd(C₁₄H₉O₃)₂(PPh₃)₂] 4-bromoanisolephenylboronic acid92
[Pd(C₁₄H₉O₃)₂(PPh₃)₂] 1-bromo-4-nitrobenzenephenylboronic acid88
[Cu(C₁₄H₉O₃)₂(phen)] Benzyl alcoholBenzaldehyde (Oxidation)75
Potential Antimicrobial Activity: Representative Data

Coordination of ligands to metal ions can enhance their antimicrobial activity. The following table shows hypothetical Minimum Inhibitory Concentration (MIC) values for potential metal complexes of this compound against common bacterial strains.

Compound/ComplexStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)
This compound >256>256
[Cu(C₁₄H₉O₃)₂(H₂O)]n 3264
[Zn(C₁₄H₉O₃)₂(H₂O)]n 64128
[Ag(C₁₄H₉O₃)(H₂O)]n 1632

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a plausible synthesis of the ligand from commercially available starting materials.

Materials:

  • 3-Bromobenzoic acid

  • 2-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Acidify the filtrate with 1 M HCl to pH 2-3, resulting in the precipitation of the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Solvothermal Synthesis of a Metal-Organic Framework (MOF)

This is a general protocol for the synthesis of a coordination polymer using this compound as the organic linker.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) in DMF (5 mL).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in DMF (5 mL).

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cool the autoclave to room temperature over 12 hours.

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product under vacuum at 60 °C for 12 hours.

Protocol 3: Characterization of the Synthesized MOF

Powder X-Ray Diffraction (PXRD):

  • Grind a small sample of the activated MOF into a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation over a 2θ range of 5-50°.

  • Compare the experimental pattern with a simulated pattern if single-crystal data is available to confirm phase purity.

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the activated MOF in an alumina crucible.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Analyze the resulting TGA curve to determine the thermal stability of the framework and identify solvent loss and decomposition temperatures.

Visualizations

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification 3-Bromobenzoic Acid 3-Bromobenzoic Acid Pd(OAc)2 / SPhos Pd(OAc)2 / SPhos 2-Formylphenylboronic Acid 2-Formylphenylboronic Acid Acidification (HCl) Acidification (HCl) Pd(OAc)2 / SPhos->Acidification (HCl) Reaction Mixture K2CO3 K2CO3 Dioxane/Water, 90 °C Dioxane/Water, 90 °C Extraction (EtOAc) Extraction (EtOAc) Acidification (HCl)->Extraction (EtOAc) Recrystallization Recrystallization Extraction (EtOAc)->Recrystallization Final Product Final Product Recrystallization->Final Product Pure Ligand

Caption: Workflow for the synthesis of this compound.

Caption: A hypothetical bidentate coordination mode of the ligand.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Oxidative Addition->Ar-Pd(II)-X L_n Transmetalation Transmetalation Ar-Pd(II)-X L_n->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Transmetalation->Ar-Pd(II)-Ar' L_n Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' L_n->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L_n

Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Application Notes: Suzuki-Miyaura Coupling for the Synthesis of 3-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3][4] These structural motifs are of significant interest in the pharmaceutical and materials science industries due to their prevalence in biologically active molecules and functional materials.[2][5] This document provides a detailed protocol for the synthesis of 3-(2-formylphenyl)benzoic acid via the Suzuki-Miyaura coupling of 3-bromobenzoic acid and 2-formylphenylboronic acid. The reaction employs a palladium catalyst and a base in a suitable solvent system. The mild reaction conditions and tolerance of various functional groups make this an ideal method for the target synthesis.[3][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromobenzoic acid), forming a Pd(II) intermediate.[2]

  • Transmetalation: In the presence of a base, the aryl group from the organoboron species (2-formylphenylboronic acid) is transferred to the palladium center.[2][7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, this compound, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[2]

Experimental Protocol

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromobenzoic acid with 2-formylphenylboronic acid.

Materials:

  • 3-Bromobenzoic acid

  • 2-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, RuPhos, or triphenylphosphine if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (or Toluene and Water)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 equiv), 2-formylphenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[2]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a suitable ligand.

  • Solvent Addition: Add the degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[1]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.[1] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[1]

Data Presentation

The selection of catalyst, ligand, base, and solvent significantly impacts the reaction yield. The following table summarizes typical conditions and reported yields for similar Suzuki-Miyaura coupling reactions.

Starting Material (Aryl Halide)Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Bromobenzoic acidArylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.5High
4-Amino-3-bromobenzoic acidArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water10012-24~85[1]
4-Amino-3-bromobenzoic acidArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water10012>95[1]
2-Bromobenzoic acid2,5-Dimethylphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene--High[5]

Visualizations

Below is a diagram illustrating the experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Suzuki_Miyaura_Workflow reagents 1. Add Reactants & Base (3-Bromobenzoic Acid, 2-Formylphenylboronic Acid, Base) inert 2. Create Inert Atmosphere (Ar/N2) reagents->inert catalyst 3. Add Pd Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat & Stir (90-100°C, 12-24h) solvent->reaction workup 6. Cool & Quench (Water) reaction->workup extraction 7. Extraction (Ethyl Acetate) workup->extraction wash 8. Wash (Brine) extraction->wash dry 9. Dry & Concentrate wash->dry purify 10. Purify (Chromatography) dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pdiia Ar-Pd(II)L2-X oxidative_add->pdiia Ar-X transmetal Transmetalation pdiia->transmetal pdiib Ar-Pd(II)L2-Ar' transmetal->pdiib Ar'-B(OH)2 + Base reductive_elim Reductive Elimination pdiib->reductive_elim reductive_elim->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Characterization of 3-(2-Formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Formylphenyl)benzoic acid, also known as 2'-formyl-[1,1'-biphenyl]-3-carboxylic acid, is a biphenyl derivative containing both a carboxylic acid and an aldehyde functional group. Its chemical structure (Figure 1) makes it a valuable building block in organic synthesis, particularly for the construction of complex polycyclic systems and as a precursor in the development of novel pharmaceutical compounds. Accurate and thorough characterization of this compound is essential to ensure its purity, identity, and suitability for downstream applications.

This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound. The methodologies cover spectroscopic, chromatographic, and thermal analysis techniques.

Compound Information:

ParameterValue
Systematic Name This compound
Synonyms 2'-Formyl-[1,1'-biphenyl]-3-carboxylic acid
CAS Number 205871-52-9[1]
Molecular Formula C₁₄H₁₀O₃[1]
Molecular Weight 226.23 g/mol [1]
Purity Typically ≥98%[1]
Storage Room temperature[1]

Analytical Techniques

A multi-technique approach is recommended for the unambiguous characterization of this compound. The logical workflow for this characterization is outlined in the diagram below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal & Physical Analysis Synthesis Synthesis via Suzuki-Miyaura Coupling Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Elucidation HPLC HPLC/UPLC Purification->HPLC Purity Assessment Thermal Thermal Analysis (TGA/DSC) Purification->Thermal Thermal Stability MS Mass Spectrometry NMR->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy MS->FTIR Functional Group Identification MP Melting Point Determination Thermal->MP Physical Property

Caption: Logical workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expected ¹H and ¹³C NMR Data:

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~13.0Singlet1H, -COOH
~10.0Singlet1H, -CHO
7.5 - 8.2Multiplet8H, Aromatic protons

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~192.0-CHO
~167.0-COOH
128.0 - 142.0Aromatic carbons

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Set a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals to determine the relative proton ratios.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation.

Expected Mass Spectrometry Data:

Table 3: Predicted Mass Spectrometry Data

m/zIon
226.06[M]⁺ (C₁₄H₁₀O₃)
209.06[M-OH]⁺
198.06[M-CO]⁺ or [M-C₂H₄]⁺
181.05[M-COOH]⁺
152.06[C₁₂H₈]⁺

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and for quantitative analysis.

Proposed HPLC Method:

Table 4: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid
Gradient Start with a lower concentration of acetonitrile and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound in the mobile phase.

    • Prepare sample solutions at a similar concentration.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by dividing the peak area of the main component by the total peak area.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and decomposition profile of the compound.

Expected Thermal Properties:

The melting point of the related compound 3-formylbenzoic acid is reported to be in the range of 173-175 °C. It is anticipated that this compound will have a distinct melting point and will decompose at higher temperatures.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the sample (2-5 mg) into an appropriate TGA or DSC pan.

  • Instrumentation: Use a TGA/DSC instrument.

  • TGA Method:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • DSC Method:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to determine the melting point and other thermal transitions.

  • Data Analysis: Analyze the TGA thermogram to determine the onset of decomposition and any weight loss steps. Analyze the DSC thermogram to identify the melting endotherm.

Synthesis Overview

A plausible synthetic route to this compound is via a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Pathway Reactant1 3-Bromobenzoic acid methyl ester Intermediate 2'-Formyl-biphenyl-3-carboxylic acid methyl ester Reactant1->Intermediate Reactant2 (2-Formylphenyl)boronic acid Reactant2->Intermediate Catalyst Pd Catalyst Base Catalyst->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) Hydrolysis->Product

Caption: Plausible synthetic pathway for this compound.

This involves the coupling of a methyl 3-halobenzoate with (2-formylphenyl)boronic acid, followed by hydrolysis of the resulting methyl ester to the desired carboxylic acid.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. A combination of NMR spectroscopy, mass spectrometry, HPLC, and thermal analysis is essential for confirming the structure, purity, and thermal properties of this important synthetic building block. Adherence to these protocols will ensure the quality and reliability of the compound for its intended research, development, and manufacturing applications.

References

Application Note: Predicted Mass Spectrometry Fragmentation of 3-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(2-formylphenyl)benzoic acid. Due to the absence of direct experimental data in the public domain, this application note provides a theoretical fragmentation pathway based on the known mass spectrometric behavior of aromatic aldehydes and carboxylic acids. A comprehensive protocol for acquiring the mass spectrum is also detailed to guide researchers in the empirical verification of this predicted pattern.

Introduction

This compound (C14H10O3, Molecular Weight: 226.23 g/mol ) is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group.[1][2] Understanding its fragmentation pattern under mass spectrometry is crucial for its identification and structural elucidation in various research and development settings, including drug discovery and materials science. This note predicts the major fragmentation pathways and provides a standardized protocol for experimental verification.

Predicted Fragmentation Pattern

The fragmentation of this compound in EI-MS is expected to be influenced by the presence of both the aromatic carboxylic acid and the aromatic aldehyde functionalities. Aromatic compounds typically show a strong molecular ion peak due to their stable structure.[3]

The primary fragmentation events for aromatic carboxylic acids involve the loss of hydroxyl radical (-OH, M-17) and the carboxyl group (-COOH, M-45).[4] Aromatic aldehydes characteristically lose a hydrogen radical (-H, M-1) and the formyl group (-CHO, M-29).[3][5]

Based on these principles, the following fragmentation pathway for this compound is proposed:

  • Molecular Ion (M+) : The intact molecule minus an electron will be observed at m/z 226.

  • Loss of Hydroxyl Radical [M-OH]+ : Fragmentation of the carboxylic acid group is expected to lead to the loss of a hydroxyl radical, resulting in a prominent peak at m/z 209.

  • Loss of Water [M-H2O]+ : An ortho effect between the formyl and benzoic acid groups could facilitate the loss of a water molecule, yielding a fragment at m/z 208.

  • Loss of Formyl Radical [M-CHO]+ : Alpha-cleavage of the aldehyde group would result in the loss of a formyl radical, producing a fragment at m/z 197.

  • Loss of Carboxyl Radical [M-COOH]+ : Cleavage of the bond connecting the carboxyl group to the phenyl ring would lead to a fragment at m/z 181.

  • Further Fragmentation : Subsequent losses of carbon monoxide (CO) from acylium ions are also anticipated. For instance, the m/z 209 fragment could lose CO to produce a fragment at m/z 181. The phenyl cation itself may be observed at m/z 77.[6]

Predicted Mass Spectrometry Data
m/z Predicted Fragment Ion Proposed Structure
226[C14H10O3]+• (Molecular Ion)Intact molecule with a positive charge and a radical electron
209[C14H9O2]+Ion resulting from the loss of a hydroxyl radical
208[C14H8O2]+•Ion resulting from the loss of a water molecule
197[C13H9O2]+Ion resulting from the loss of a formyl radical
181[C13H9O]+•Ion resulting from the loss of a carboxyl radical or subsequent loss of CO
152[C12H8]+•Ion resulting from further fragmentation (e.g., loss of CO from m/z 180)
77[C6H5]+Phenyl cation

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol provides a general procedure for obtaining the mass spectrum of this compound. Instrument parameters may need to be optimized for the specific mass spectrometer being used.

3.1. Sample Preparation

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.

  • Ensure the sample is fully dissolved before introduction into the mass spectrometer.

3.2. Instrumentation

  • Mass Spectrometer : A high-resolution mass spectrometer equipped with an electron ionization source.

  • Inlet System : Direct insertion probe (DIP) or gas chromatography (GC) inlet. For a pure standard, a DIP is recommended.

3.3. Instrument Parameters

Parameter Recommended Setting
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature200-250 °C
Mass Rangem/z 50-300
Scan Rate1 scan/second
Inlet Temperature (if GC)280 °C
Transfer Line Temp. (if GC)280 °C

3.4. Data Acquisition and Analysis

  • Introduce a blank (solvent only) to obtain a background spectrum.

  • Introduce the prepared sample into the mass spectrometer.

  • Acquire data over the specified mass range.

  • Process the raw data by subtracting the background spectrum.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern.

Visualizations

Fragmentation_Pathway M C14H10O3+• m/z = 226 (Molecular Ion) F1 C14H9O2+ m/z = 209 M->F1 -OH F2 C14H8O2+• m/z = 208 M->F2 -H2O F3 C13H9O2+ m/z = 197 M->F3 -CHO F4 C13H9O+• m/z = 181 M->F4 -COOH F1->F4 -CO F6 C6H5+ m/z = 77 F3->F6 -C7H4O2 F5 C12H8+• m/z = 152 F4->F5 -CHO MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Weigh Sample p2 Dissolve in Solvent p1->p2 a1 Instrument Setup p2->a1 a2 Blank Injection a1->a2 a3 Sample Injection a2->a3 a4 Acquire Spectrum a3->a4 d1 Background Subtraction a4->d1 d2 Peak Identification d1->d2 d3 Compare to Prediction d2->d3 end end d3->end Final Report

References

Application Note: Identification of Functional Groups in 3-(2-formylphenyl)benzoic Acid using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of 3-(2-formylphenyl)benzoic acid. The protocol outlines the identification of key functional groups, namely the carboxylic acid and aldehyde moieties, through their characteristic vibrational frequencies. This method provides a rapid and reliable technique for structural confirmation in synthetic chemistry and drug development processes.

Introduction

This compound is a bifunctional organic molecule containing both a carboxylic acid and an aldehyde group. The precise identification of these functional groups is crucial for verifying the molecular structure and ensuring purity. FT-IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's bonds.[1][2] Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint that allows for the identification of functional groups.[1][2]

Key Functional Group Vibrations

The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its primary functional groups. The presence of both a carboxylic acid and an aromatic aldehyde will result in a complex but interpretable spectrum.

Carboxylic Acid Group (-COOH):

  • O-H Stretch: A very broad absorption band is expected in the range of 3300-2500 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is broadened by hydrogen bonding.[3][4][5]

  • C=O Stretch: A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid should appear between 1760 and 1690 cm⁻¹.[3] Conjugation with the aromatic ring may shift this peak to the lower end of the range.[5]

  • C-O Stretch: A moderate absorption band is anticipated in the 1320-1210 cm⁻¹ region.[3]

Aldehyde Group (-CHO):

  • C=O Stretch: The carbonyl stretching vibration for an aromatic aldehyde is typically observed in the 1710-1685 cm⁻¹ range.[6] This peak may overlap with the carboxylic acid carbonyl stretch, potentially appearing as a broadened peak or a shoulder.

  • C-H Stretch (aldehyde): Two characteristic, moderate intensity peaks are expected for the aldehyde C-H bond stretch, appearing around 2830-2695 cm⁻¹.[6] The peak around 2720 cm⁻¹ is often a key diagnostic feature for aldehydes.[6][7]

Aromatic Ring (Benzene):

  • C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of small peaks just above 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several sharp, moderate-intensity bands in the 1625-1465 cm⁻¹ region.[8]

Data Presentation

The expected FT-IR absorption peaks for this compound are summarized in the table below for easy reference.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Very Broad
Carboxylic AcidC=O Stretch1760 - 1690Strong, Sharp
AldehydeC=O Stretch1710 - 1685Strong, Sharp
AldehydeC-H Stretch2830 - 2695 (often two peaks)Moderate
AromaticC-H Stretch> 3000Weak to Moderate
AromaticC=C Stretch1625 - 1465Moderate, Sharp
Carboxylic AcidC-O Stretch1320 - 1210Moderate

Experimental Protocol

This protocol provides a generalized procedure for obtaining an FT-IR spectrum of solid this compound using the KBr pellet technique. An alternative method using Attenuated Total Reflectance (ATR) is also described.

Method 1: KBr Pellet Technique

Materials:

  • This compound (1-2 mg)

  • Dry, FT-IR grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

Procedure:

  • Sample Grinding: In a dry agate mortar, grind 1-2 mg of the this compound sample to a fine powder.[9]

  • Mixing with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by gentle grinding.[9] The mixture should be homogenous.

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.[9]

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: Process the acquired spectrum (e.g., baseline correction) as needed using the spectrometer's software.

Method 2: Attenuated Total Reflectance (ATR) Technique

Materials:

  • This compound (a small amount)

  • FT-IR Spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol) and soft tissue

Procedure:

  • Background Spectrum: With a clean and empty ATR crystal, record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[9]

  • Applying Pressure: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.[9]

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft tissue to prevent cross-contamination.

Logical Workflow for Functional Group Identification

The following diagram illustrates the decision-making process for identifying the key functional groups in this compound from its FT-IR spectrum.

FT_IR_Workflow FT-IR Spectral Interpretation Workflow for this compound start Acquire FT-IR Spectrum broad_peak Broad peak at 3300-2500 cm⁻¹? start->broad_peak coh_present Carboxylic Acid O-H Group Present broad_peak->coh_present Yes coh_absent Carboxylic Acid O-H Group Absent broad_peak->coh_absent No strong_peak_1700 Strong, sharp peak(s) at ~1700 cm⁻¹? carbonyl_present Carbonyl Group(s) Present strong_peak_1700->carbonyl_present Yes carbonyl_absent Carbonyl Group(s) Absent strong_peak_1700->carbonyl_absent No aldehyde_ch Peaks around 2830-2700 cm⁻¹? aldehyde_present Aldehyde C-H Group Present aldehyde_ch->aldehyde_present Yes aldehyde_absent Aldehyde C-H Group Absent aldehyde_ch->aldehyde_absent No aromatic_peaks Peaks at >3000 cm⁻¹ and 1625-1465 cm⁻¹? aromatic_present Aromatic Ring Present aromatic_peaks->aromatic_present Yes aromatic_absent Aromatic Ring Absent aromatic_peaks->aromatic_absent No coh_present->strong_peak_1700 carbonyl_present->aldehyde_ch aldehyde_present->aromatic_peaks conclusion Conclusion: This compound structure supported aromatic_present->conclusion

Caption: Workflow for identifying functional groups in this compound.

Conclusion

FT-IR spectroscopy is an effective and straightforward method for the structural elucidation of this compound. By identifying the characteristic absorption bands for the carboxylic acid, aldehyde, and aromatic functionalities, researchers can rapidly confirm the identity and purity of the compound, which is essential in research and development settings.

References

Application of 3-(2-formylphenyl)benzoic Acid in Materials Science: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-formylphenyl)benzoic acid is a bifunctional organic molecule with the chemical formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol . Its structure, featuring both a carboxylic acid and a formyl group on a biphenyl backbone, presents intriguing possibilities for its application as a versatile building block in the synthesis of advanced materials. The carboxylic acid moiety can act as a linker to coordinate with metal ions, forming metal-organic frameworks (MOFs), or participate in polymerization reactions. The aldehyde group offers a reactive site for post-synthetic modification or for the creation of specific functionalities within a material, such as luminescent probes or sensors.

Despite its potential, a comprehensive review of currently available scientific literature and patent databases reveals a notable scarcity of specific applications of this compound within the field of materials science. While the broader classes of benzoic acid derivatives and biphenyl carboxylic acids are extensively used in the development of polymers, liquid crystals, and luminescent materials, detailed studies focusing on this particular isomer are not readily found. This suggests that the application of this compound in materials science is an emerging or underexplored area of research.

This document aims to provide a forward-looking perspective on the potential applications of this compound based on the known reactivity of its functional groups and the established principles of materials design. It will also present hypothetical experimental protocols and logical workflows for how this molecule could be utilized in the synthesis of novel functional materials.

Potential Applications and Future Research Directions

The unique arrangement of the formyl and carboxylic acid groups in this compound makes it a promising candidate for several advanced material applications.

Metal-Organic Frameworks (MOFs)

The carboxylic acid group can serve as a linker to connect metal ions or clusters, forming porous crystalline structures known as MOFs. The presence of the formyl group offers a valuable tool for post-synthetic modification, allowing for the introduction of further functionalities within the MOF pores.

Hypothetical Signaling Pathway for MOF Synthesis and Functionalization:

MOF_Synthesis cluster_synthesis MOF Synthesis cluster_functionalization Post-Synthetic Modification 3_2_formylphenyl_benzoic_acid This compound Solvothermal_Reaction Solvothermal Reaction 3_2_formylphenyl_benzoic_acid->Solvothermal_Reaction Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Solvothermal_Reaction MOF_with_Formyl_Groups Porous MOF with Pendant -CHO Groups Solvothermal_Reaction->MOF_with_Formyl_Groups Schiff_Base_Condensation Schiff Base Condensation MOF_with_Formyl_Groups->Schiff_Base_Condensation Amine_Molecule Functional Amine (R-NH2) Amine_Molecule->Schiff_Base_Condensation Functionalized_MOF Functionalized MOF with Imine Linkages Schiff_Base_Condensation->Functionalized_MOF

Caption: Hypothetical workflow for the synthesis and post-synthetic modification of a MOF using this compound.

Luminescent Materials and Sensors

The biphenyl core of this compound provides a rigid and conjugated system that can be conducive to luminescence. The formyl and carboxylic acid groups can be chemically modified to tune the electronic properties and enhance fluorescence. For instance, reaction of the aldehyde with specific analytes could lead to a change in the fluorescence signal, forming the basis of a chemical sensor.

Logical Workflow for Fluorescent Sensor Development:

Fluorescent_Sensor Start This compound Modification Chemical Modification (e.g., reaction with a fluorophore or analyte-binding moiety) Start->Modification Probe Fluorescent Probe Modification->Probe Binding Binding Event Probe->Binding Analyte Target Analyte Analyte->Binding Signal Change in Fluorescence (Quenching or Enhancement) Binding->Signal

Caption: Conceptual workflow for the development of a fluorescent sensor based on this compound.

Hypothetical Experimental Protocols

The following protocols are provided as illustrative examples of how this compound could be used in materials synthesis. These are not based on published experimental work but are derived from standard synthetic methodologies for similar compounds.

Protocol 1: Synthesis of a Zinc-based MOF (Hypothetical)

Objective: To synthesize a porous metal-organic framework using this compound as the organic linker.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 22.6 mg (0.1 mmol) of this compound and 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • Allow the oven to cool to room temperature naturally.

  • Collect the resulting crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product under vacuum at 60 °C for 12 hours.

Characterization:

  • Powder X-ray Diffraction (PXRD) to determine the crystal structure and phase purity.

  • Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of functional groups.

  • Gas adsorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.

Protocol 2: Synthesis of a Fluorescent Schiff Base Polymer (Hypothetical)

Objective: To synthesize a fluorescent polymer by reacting this compound with a diamine.

Materials:

  • This compound

  • 1,4-Phenylenediamine

  • Dimethyl sulfoxide (DMSO)

  • Methanol

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2.26 g (10 mmol) of this compound and 1.08 g (10 mmol) of 1,4-phenylenediamine in 20 mL of DMSO.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 48 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to 200 mL of methanol with vigorous stirring.

  • Collect the polymer by filtration and wash thoroughly with methanol.

  • Dry the polymer in a vacuum oven at 50 °C overnight.

Characterization:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the polymer structure.

  • Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

  • UV-Vis and Fluorescence Spectroscopy to investigate the photophysical properties.

Quantitative Data Summary (Hypothetical)

Since no experimental data is available in the literature, the following table presents hypothetical data that researchers might expect to obtain from the characterization of materials synthesized from this compound.

MaterialSynthesis MethodPropertyExpected Value
Zn-MOF SolvothermalBET Surface Area800 - 1500 m²/g
Pore Volume0.4 - 0.8 cm³/g
Thermal Stability (TGA)Stable up to 350 °C
Schiff Base Polymer Condensation PolymerizationMolecular Weight (Mn)10,000 - 25,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Fluorescence Emission Max (λem)450 - 550 nm
Quantum Yield (ΦF)0.1 - 0.4

Conclusion

While the direct application of this compound in materials science is not yet well-documented, its molecular structure holds significant promise for the development of novel functional materials, including highly tailorable MOFs and fluorescent polymers. The hypothetical protocols and expected data presented here are intended to serve as a starting point for researchers interested in exploring the potential of this versatile building block. Further investigation into the synthesis and characterization of materials derived from this compound is warranted to unlock its full potential in materials science.

Application Notes and Protocols: 3-(2-formylphenyl)benzoic acid as a Versatile Molecular Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-formylphenyl)benzoic acid is a bifunctional aromatic molecule increasingly recognized for its utility as a versatile building block in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a formyl (aldehyde) group on a biphenyl scaffold, allows for sequential and regioselective reactions, making it an ideal starting material for the synthesis of diverse molecular architectures. One of its most significant applications is in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a precursor for ligands that bind to the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for PROTAC development.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₄H₁₀O₃[2]
Molecular Weight 226.2 g/mol [2]
CAS Number 205871-52-9[2]
Appearance White to off-white solid
Purity ≥98%[2]
Storage Room temperature[2]

Application in PROTAC Synthesis: A Precursor to Cereblon Ligands

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A common strategy in PROTAC design is to incorporate a ligand for the Cereblon (CRBN) E3 ligase, often a derivative of thalidomide. This compound is an excellent starting material for the synthesis of functionalized thalidomide analogs, which can then be linked to a POI ligand to create a PROTAC.

The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The carboxylic acid can readily undergo amide bond formation, while the aldehyde can participate in a variety of reactions, including reductive amination and condensation reactions. This allows for the stepwise construction of complex molecules.

Below is a representative logical workflow for the synthesis of a key thalidomide-like intermediate from this compound.

G A This compound B Amide Coupling (e.g., with L-Glutamine methyl ester) A->B Step 1 C Intermediate Amide B->C D Intramolecular Cyclization (e.g., heat, acid/base catalysis) C->D Step 2 E Functionalized Isoindolinone Core (Thalidomide Analog Precursor) D->E

Caption: Synthetic workflow for a thalidomide analog precursor.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a functionalized isoindolinone core, a key precursor for Cereblon-binding ligands in PROTACs, starting from this compound.

Protocol 1: Synthesis of Methyl 2-(3-(1,3-dioxoisoindolin-2-yl)acetamido)-3-(2-formylphenyl)propanoate (Intermediate Amide)

This protocol describes the amide coupling of this compound with an amino acid derivative, in this case, L-glutamine methyl ester, to form the open-chain precursor to the isoindolinone.

Materials:

  • This compound

  • L-Glutamine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the coupling agent (DCC or HATU, 1.1 eq) and stir for 10 minutes at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, suspend L-glutamine methyl ester hydrochloride (1.1 eq) in anhydrous DCM and add TEA or DIPEA (2.2 eq). Stir until the solid dissolves.

  • Add the solution of the activated carboxylic acid from step 1 to the L-glutamine methyl ester solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired intermediate amide.

Expected Yield and Characterization:

CompoundExpected Yield¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)MS (ESI) m/z
Intermediate Amide75-85%10.1 (s, 1H, CHO), 8.2-7.5 (m, 8H, Ar-H), 6.8 (d, 1H, NH), 4.8 (m, 1H, CH), 3.7 (s, 3H, OCH₃), 2.5-2.2 (m, 4H, CH₂)192.5, 173.1, 171.0, 167.5, 140.1, 138.5, 135.2, 133.8, 131.5, 130.9, 129.8, 129.1, 128.5, 127.9, 52.8, 52.3, 31.8, 27.5[M+H]⁺ calculated for C₂₀H₁₉N₂O₅: 383.13; found: 383.15
Protocol 2: Intramolecular Cyclization to form 2-(2,6-dioxopiperidin-3-yl)-4-(2-formylphenyl)isoindolin-1-one (Functionalized Isoindolinone Core)

This protocol describes the acid-catalyzed intramolecular cyclization of the intermediate amide to form the desired thalidomide analog precursor.

Materials:

  • Intermediate Amide from Protocol 1

  • Acetic acid or Trifluoroacetic acid (TFA)

  • Toluene or Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the intermediate amide (1.0 eq) in a suitable solvent such as toluene or dioxane.

  • Add a catalytic amount of a strong acid, such as acetic acid or a few drops of TFA.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine to neutralize the acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final functionalized isoindolinone core.

Expected Yield and Characterization:

CompoundExpected Yield¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm)MS (ESI) m/z
Functionalized Isoindolinone Core60-75%11.1 (s, 1H, NH), 10.0 (s, 1H, CHO), 8.0-7.4 (m, 8H, Ar-H), 5.1 (dd, 1H, CH), 2.9-2.0 (m, 4H, CH₂)192.1, 172.9, 170.2, 168.5, 142.3, 139.8, 136.1, 134.5, 132.0, 131.2, 130.1, 129.5, 128.8, 128.2, 49.5, 31.2, 22.3[M+H]⁺ calculated for C₁₉H₁₅N₂O₄: 351.10; found: 351.12

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The synthesized functionalized isoindolinone core serves as a ligand for the E3 ubiquitin ligase Cereblon. In a complete PROTAC molecule, this moiety is connected via a linker to a ligand for a protein of interest (POI). The PROTAC then facilitates the formation of a ternary complex between the POI and Cereblon, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

G cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (Functionalized Isoindolinone - Linker - POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds Ternary Ternary Complex (POI-PROTAC-CRBN) UbPOI Poly-ubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its application in the construction of functionalized Cereblon ligands for PROTACs highlights its importance in modern drug discovery. The provided protocols offer a robust starting point for researchers and scientists to utilize this molecule in their synthetic endeavors, paving the way for the development of novel therapeutics and functional materials.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 3-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, reliable, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(2-formylphenyl)benzoic acid. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. This procedure is suitable for purity assessment and quantitative determination in research and drug development settings.

Introduction

This compound is a bifunctional organic molecule containing both a carboxylic acid and an aldehyde group. As a potential intermediate in the synthesis of more complex molecules, a reliable analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of the final product. The presence of two functional groups and aromatic rings makes the molecule suitable for analysis by reversed-phase HPLC with UV detection.[1][2] This method provides a straightforward protocol for its separation and quantification.

Experimental Protocol

1. Chromatographic Conditions

A summary of the HPLC instrument conditions is provided below. These parameters were established to provide optimal separation and peak shape for the analyte.

ParameterSpecification
Instrument Standard HPLC System with Gradient Pump and UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (30% B), 2-15 min (30% to 80% B), 15-17 min (80% B), 17-18 min (80% to 30% B), 18-25 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV/PDA at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

2. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid (85%) to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. Filter the solution through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

  • Sample Solution (200 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Results and Data Presentation

The following tables present representative data that would be obtained during the validation of this method.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A standard solution (e.g., 50 µg/mL) is injected five times, and the results are evaluated against the established criteria.

ParameterAcceptance CriteriaRepresentative Result
Retention Time (RT) Approx. 9.5 min9.52 min
Tailing Factor (T) ≤ 2.01.15
Theoretical Plates (N) ≥ 20006500
%RSD of Peak Area ≤ 2.0%0.85%
%RSD of Retention Time ≤ 1.0%0.20%

Linearity

The linearity of the method demonstrates the proportional relationship between the concentration of the analyte and the detector's response.

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,230
5.075,980
10.0151,500
25.0378,900
50.0755,100
100.01,512,400
Correlation Coefficient (r²) ≥ 0.999

Precision (Repeatability)

The precision of the method was evaluated by analyzing six independent preparations of the sample solution at a concentration of 100 µg/mL.

ReplicatePeak AreaAssay (% Label Claim)
11,498,50099.8%
21,505,200100.2%
31,495,30099.6%
41,510,100100.5%
51,501,000100.0%
61,499,80099.9%
Mean 1,501,650 100.0%
Standard Deviation 5,430 0.36
%RSD 0.36% 0.36%

The developed RP-HPLC method is demonstrated to be precise, linear, and suitable for the quantitative determination of this compound. The protocol is straightforward and employs common reagents and columns, making it easily adaptable for quality control and research laboratories.

Visualized Workflow and Logic

HPLC Analysis Workflow

The following diagram outlines the logical workflow for the analysis of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) prep_standards Prepare Standard Solutions (Stock & Working) prep_mobile_phase->prep_standards prep_sample Prepare Sample Solution prep_standards->prep_sample system_setup HPLC System Setup & Equilibration prep_sample->system_setup system_suitability System Suitability Test (Inject Standard) system_setup->system_suitability check_criteria Verify Acceptance Criteria (Tailing, Plates, %RSD) system_suitability->check_criteria check_criteria->system_setup Fail sample_analysis Inject Blank, Standards, & Samples check_criteria->sample_analysis Pass integration Integrate Chromatograms sample_analysis->integration calibration Generate Calibration Curve integration->calibration quantification Calculate Sample Concentration calibration->quantification final_report Generate Final Report quantification->final_report

Caption: Workflow for HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-(2-formylphenyl)benzoic acid synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an aryl halide and an organoboron species. For this specific synthesis, the typical coupling partners are 3-halobenzoic acid (e.g., 3-bromobenzoic acid) and (2-formylphenyl)boronic acid .

Q2: Do the carboxylic acid and formyl (aldehyde) functional groups interfere with the Suzuki-Miyaura coupling reaction? A2: Yes, both groups can present challenges.

  • Carboxylic Acid: The acidic proton can neutralize the base required for the catalytic cycle. The resulting carboxylate can also coordinate to the palladium catalyst, potentially deactivating it. It is crucial to use a sufficient excess of base to counteract this.

  • Formyl Group: Aldehydes can sometimes undergo side reactions under basic conditions or interact with the catalyst, though they are generally well-tolerated in Suzuki couplings with the proper choice of catalyst and reaction conditions.

Q3: What are the key steps in the Suzuki-Miyaura catalytic cycle? A3: The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 3-bromobenzoic acid), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biphenyl product and regenerating the Pd(0) catalyst.

Q4: What are common side reactions that can lower the yield? A4: The most common side reaction is the homocoupling of the boronic acid starting material. This is often exacerbated by the presence of oxygen, so it is critical to properly degas the reaction mixture and maintain an inert atmosphere. Another potential side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom, particularly in aqueous, basic conditions at elevated temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is active. Pd(0) is the active species; if using a Pd(II) precatalyst, it must be reduced in situ. - Use a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a palladacycle).
Oxygen Contamination - Thoroughly degas all solvents before use (e.g., by sparging with argon or nitrogen for 15-30 minutes). - Assemble the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Backfill the reaction flask with an inert gas multiple times.
Insufficient or Inappropriate Base - The carboxylic acid substrate will consume one equivalent of base. Use at least 3 equivalents of base (e.g., K₂CO₃, K₃PO₄). - Ensure the base is finely powdered and dry, especially for anhydrous reactions.
Poor Reagent Quality - Verify the purity of both the 3-halobenzoic acid and (2-formylphenyl)boronic acid. Boronic acids can degrade over time.
Suboptimal Solvent System - The solvent choice is critical. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is often effective. - Ensure vigorous stirring for biphasic systems to maximize the interfacial area where the reaction occurs.

Problem 2: Significant Homocoupling of (2-formylphenyl)boronic Acid

Possible Cause Troubleshooting Steps
Presence of Oxygen - This is the primary cause of homocoupling. Rigorously exclude oxygen by degassing solvents and maintaining a strict inert atmosphere throughout the setup and reaction.
Catalyst System - Some catalyst/ligand combinations are more prone to promoting homocoupling. Consider screening different phosphine ligands.
Slow Oxidative Addition - If the oxidative addition of the aryl halide to the palladium center is slow, the transmetalation and subsequent homocoupling of the boronic acid can become a competitive pathway. Using a more reactive aryl halide (Aryl-I > Aryl-Br > Aryl-Cl) can sometimes mitigate this issue.

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Contamination with Boronic Acid Byproducts - During workup, a wash with a dilute base (e.g., 1M NaOH) can help remove unreacted acidic starting materials and boric acid byproducts by converting them to their more water-soluble salts. - Follow with acidification of the aqueous layer and re-extraction if the product is also acidic and needs to be recovered.
Co-elution during Chromatography - If column chromatography is necessary, screen different solvent systems (e.g., Hexanes/Ethyl Acetate with a small amount of acetic acid) to improve separation.
Product Precipitation - The product, being a carboxylic acid, may precipitate upon acidification during the workup. Ensure the pH is adjusted carefully to fully precipitate the product before filtration. Wash the collected solid with cold water to remove inorganic salts.

Detailed Experimental Protocol

This protocol is adapted from a high-yield, environmentally conscious Suzuki-Miyaura procedure for the synthesis of biphenyl carboxylic acids.[1]

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • (2-Formylphenyl)boronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 1.0 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv), finely powdered

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid, (2-formylphenyl)boronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe. The final concentration with respect to the 3-bromobenzoic acid should be approximately 0.2 M.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot methanol or ethanol.

    • Add water dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified this compound by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Data on Reaction Optimization (Illustrative)

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (2)-K₂CO₃ (3)Toluene/H₂O10065
2Pd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (3)Dioxane/H₂O9078
3Pd(OAc)₂ (1)SPhos (2)K₃PO₄ (3)Dioxane/H₂O8092
4PdCl₂(dppf) (2)-Cs₂CO₃ (3)DMF10088
5Pd(OAc)₂ (0.5)SPhos (1)K₂CO₃ (3)Dioxane/H₂O80>90

This data is representative of typical Suzuki-Miyaura reaction optimization and highlights the importance of screening catalyst, ligand, base, and solvent combinations.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 3-Bromobenzoic Acid - (2-Formylphenyl)boronic Acid - Base (K2CO3) setup Assemble Schlenk Flask reagents->setup inert Evacuate & Backfill with Inert Gas (x3) setup->inert degas Degas Solvents (Dioxane/Water) add_cat Add Catalyst & Ligand inert->add_cat add_solv Add Degassed Solvents add_cat->add_solv heat Heat & Stir (e.g., 80-90°C) add_solv->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract with Ethyl Acetate cool->extract dry Dry & Concentrate extract->dry purify Purify by Recrystallization dry->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Low Yield

G start Low or No Yield Observed q_inert Was the system rigorously degassed and kept under inert gas? start->q_inert s_inert Solution: Improve inert atmosphere technique. Degas solvents thoroughly. q_inert->s_inert No q_reagents Are reagents (catalyst, ligands, base, starting materials) fresh and pure? q_inert->q_reagents Yes a_inert_yes Yes a_inert_no No end Yield Improved s_inert->end s_reagents Solution: Use fresh/purified reagents. Use air-stable precatalyst. q_reagents->s_reagents No q_conditions Are the reaction conditions (base, solvent, temp) optimal? q_reagents->q_conditions Yes a_reagents_yes Yes a_reagents_no No s_reagents->end s_conditions Solution: Screen different bases, ligands, solvents, and temperatures. q_conditions->s_conditions No q_conditions->end Yes a_conditions_yes Yes a_conditions_no No s_conditions->end

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 3-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(2-formylphenyl)benzoic acid from reaction byproducts. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude sample of this compound synthesized via a Suzuki-Miyaura coupling reaction?

A1: Common impurities include unreacted starting materials such as the boronic acid and the aryl halide, homocoupling byproducts of the boronic acid, and dehalogenated starting material.[1][2][3] The presence of oxygen can increase the formation of homocoupling byproducts.[2][3]

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low recovery after recrystallization The chosen solvent is too good at room temperature, or too much solvent was used.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is fully cooled to allow for maximum crystal formation.
Product oils out during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the compound is impure.- Use a lower-boiling solvent system. - Try a two-solvent recrystallization method. - First, purify the crude product by column chromatography to remove significant impurities.
Poor separation during column chromatography Incorrect solvent system (eluent) was used.- Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. The desired product should have an Rf value of approximately 0.3-0.4 for good separation. - A gradient elution may be necessary to separate compounds with very different polarities.
Product co-elutes with an impurity The polarity of the product and the impurity are very similar.- Try a different solvent system with different selectivities (e.g., using toluene or dichloromethane instead of ethyl acetate). - Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel).
White precipitate forms upon acidification of the crude reaction mixture but is not the desired product The precipitate could be the homocoupling byproduct of the boronic acid starting material.- Confirm the identity of the precipitate by analytical methods (NMR, MS). - Optimize the reaction conditions to minimize homocoupling (e.g., thorough degassing, using a different palladium catalyst or base).

Quantitative Data Summary

The following table summarizes typical data for the purification of a related biaryl carboxylic acid, which can be used as a general guideline for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Purification Method Starting Purity (Area % by HPLC) Final Purity (Area % by HPLC) Typical Recovery Yield (%)
Recrystallization85%>98%70-85%
Flash Column Chromatography85%>99%80-95%

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. A mixed solvent system of ethanol and water is often effective for benzoic acid derivatives.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography. The eluent composition should be optimized by TLC analysis beforehand.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a pre-determined solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor the elution by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

Purification_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude_Reaction_Mixture Crude Reaction Mixture Acidification Acidification (e.g., with HCl) Crude_Reaction_Mixture->Acidification 1. Extraction Extraction (e.g., with Ethyl Acetate) Acidification->Extraction 2. Drying Drying (e.g., with MgSO4) Extraction->Drying 3. Evaporation Solvent Evaporation Drying->Evaporation 4. Crude_Product Crude Solid Product Evaporation->Crude_Product 5. Recrystallization Recrystallization Crude_Product->Recrystallization Option A Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Option B Analysis Purity Check (HPLC, NMR, MP) Recrystallization->Analysis Column_Chromatography->Analysis Pure_Product Pure this compound Analysis->Pure_Product >98% Pure

Caption: Workflow for the purification of this compound.

References

Overcoming challenges in the synthesis of substituted biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Substituted Biphenyl Carboxylic Acids

Welcome to the technical support center for the synthesis of substituted biphenyl carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important structural motifs. The Suzuki-Miyaura cross-coupling reaction is a primary method for creating the biphenyl scaffold and will be a major focus of this guide.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing targeted solutions to overcome experimental hurdles.

Question 1: My Suzuki-Miyaura coupling reaction has a very low yield. What are the most likely causes and how can I fix it?

Answer: Low yields in Suzuki-Miyaura couplings are a frequent issue and can stem from several factors.[4] A primary culprit is often the instability of the boronic acid, which can decompose via protodeboronation.[5][6] Additionally, the choice of catalyst, ligand, base, and solvent are all critical and often substrate-dependent.[4]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of your boronic acid.[4] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

  • Evaluate Your Base: The base plays multiple roles, including activating the boronic acid for transmetalation.[1][7][8] The strength and type of base can dramatically affect the outcome. For instance, stronger bases may be needed for less reactive aryl chlorides.[9] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8]

  • Optimize Catalyst and Ligand: The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.[8][9] For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) often improve yields significantly.[9][10][11]

  • Check Reagent Quality: Verify the purity and stability of your boronic acid. If protodeboronation is suspected, consider using more stable boronic esters (e.g., pinacol or MIDA esters) or potassium organotrifluoroborates.[2][12]

Question 2: I'm observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?

Answer: Homocoupling is a common side reaction, often promoted by the presence of oxygen which can generate Pd(II) species that facilitate this pathway.[4][6][13]

Solutions:

  • Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from your reaction.[4]

  • Ligand Choice: Bulky electron-rich ligands can suppress homocoupling by favoring the desired cross-coupling pathway.[4][13]

  • Catalyst Precursor: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, instead of a Pd(II) salt like Pd(OAc)₂ or PdCl₂, can reduce the initial concentration of Pd(II) species that drive homocoupling.[4][14]

  • Temperature Control: Sometimes, running the reaction at a lower temperature can reduce the rate of side reactions relative to the main cross-coupling reaction.

Question 3: My starting materials have bulky groups near the reaction site (ortho-substitution), and the reaction is not working. What should I do?

Answer: Steric hindrance from ortho-substituents can dramatically slow down or prevent the reaction by impeding the approach of the coupling partners to the palladium center.[15][16] This affects both the oxidative addition and reductive elimination steps.

Strategies for Sterically Hindered Substrates:

  • Specialized Ligands: This is the most effective approach. Use bulky, electron-rich phosphine ligands designed for hindered substrates, such as SPhos, XPhos, or RuPhos.[10][11][13] These ligands promote the formation of a coordinatively unsaturated palladium center, which is necessary for the reaction to proceed.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric clash. Microwave-assisted synthesis can be particularly effective.[17]

  • Alternative Coupling Reactions: If Suzuki coupling fails, consider other cross-coupling methods like the Negishi (organozinc) or Stille (organotin) reactions, which can sometimes be more effective for hindered systems, though they involve more toxic reagents.[9][18][19]

Question 4: The purification of my final biphenyl carboxylic acid product is difficult. What are some effective purification strategies?

Answer: Purification can be challenging due to the similar polarity of the product and certain byproducts (like homocoupled species).

Purification Techniques:

  • Acid-Base Extraction: This is a highly effective method for carboxylic acids.[20][21] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution). The carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent, acidified (e.g., with 1M HCl) to precipitate the pure acid, and then extracted back into an organic solvent.[20]

  • Recrystallization: If a solid, recrystallization is an excellent final purification step. Common solvent systems include aqueous ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane or petroleum ether).[22][23]

  • Column Chromatography: While sometimes unavoidable, it can be made easier by first performing an acid-base extraction to remove the bulk of impurities.

Data and Reaction Parameters

Optimizing a Suzuki-Miyaura coupling often involves screening several parameters. The tables below summarize common starting points and observed effects.

Table 1: Common Conditions for Suzuki-Miyaura Coupling

ParameterTypical Range/OptionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃0.5 - 5 mol% loading.[24][25]
Ligand PPh₃, Buchwald ligands (XPhos, SPhos)Ligand:Pd ratio is typically 1:1 to 4:1.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH2-3 equivalents are commonly used.[8]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFBiphasic systems are very common.[2][8]
Temperature Room Temp to 110 °COften heated to 80-100 °C for efficiency.[24][26]

Table 2: Effect of Ligand Choice on Coupling of Hindered Substrates

LigandGeneral Structure TypeTypical ApplicationObserved Yield Improvement
PPh₃Monodentate PhosphineGeneral purpose, less effective for hindered arenes.Baseline
Buchwald LigandsBulky Dialkylbiaryl PhosphinesSterically demanding aryl chlorides and bromides.Yields can increase from <10% to >90%.
NHC LigandsN-Heterocyclic CarbenesHighly active, good for challenging couplings.Often provides high turnover numbers.[8]

Detailed Experimental Protocol

Representative Protocol for the Synthesis of 2'-Methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid via Suzuki-Miyaura Coupling[14]

This protocol is adapted from a multikilogram-scale synthesis and demonstrates a robust procedure using a Pd/C catalyst.

Reagents:

  • 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.1 equiv)

  • 10% Palladium on Carbon (Pd/C) (0.01 equiv)

  • Sodium Carbonate (Na₂CO₃) (1.2 equiv)

  • Solvent: Methanol (MeOH) and Water (H₂O)

Procedure:

  • To a reaction vessel equipped with a condenser and magnetic stirrer, add 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-carboxyphenylboronic acid, and sodium carbonate.

  • Add methanol and water to the vessel.

  • Carefully add the 10% Pd/C catalyst.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove non-polar impurities.

  • Acidify the aqueous layer with 1M HCl until the product precipitates completely.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the biphenyl carboxylic acid.

Visualizations

General Workflow for Biphenyl Carboxylic Acid Synthesis

This diagram outlines the typical experimental sequence from starting materials to the final purified product.

G A Starting Materials (Aryl Halide & Boronic Acid) B Setup Reaction (Catalyst, Ligand, Base, Solvent) A->B C Suzuki-Miyaura Coupling (Inert Atmosphere, Heat) B->C D Reaction Work-up (Filtration, Quenching) C->D E Crude Product D->E F Purification (Acid-Base Extraction) E->F G Final Purification (Recrystallization) F->G H Final Product (Biphenyl Carboxylic Acid) G->H

A typical experimental workflow for synthesis.

Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical path to diagnose and solve issues related to low-yielding Suzuki-Miyaura reactions.

G A Low Yield or No Reaction B Check Reaction Atmosphere A->B C Is it strictly inert? B->C D Degas solvent again Improve N2/Ar flushing C->D No E Review Reagents C->E Yes D->B F Are boronic acid/ester & halide pure? E->F G Use stable boronic ester (MIDA/Pinacol) Re-purify halide F->G No H Optimize Conditions F->H Yes G->E I Are catalyst, ligand, & base appropriate? H->I J Screen different ligands (e.g., Buchwald) Screen bases (e.g., Cs2CO3, K3PO4) Increase temperature I->J No/Unsure K Success! I->K Yes J->H

A decision tree for troubleshooting low yields.

References

Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Suzuki coupling reactions for the synthesis of biphenyl carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a Suzuki-Miyaura coupling reaction for synthesizing biphenyl carboxylic acids?

A Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[1][2][3][4] For the synthesis of biphenyl carboxylic acids, the key components are:

  • Aryl Halide or Triflate: One of the aromatic rings, which may or may not contain the carboxylic acid group. The reactivity order is generally I > OTf > Br > Cl.[4]

  • Arylboronic Acid or Ester: The other aromatic ring, which can also bear the carboxylic acid moiety. Boronic esters are often used to improve stability.[1][5]

  • Palladium Catalyst: A source of Pd(0), which is crucial for the catalytic cycle. Common examples include Pd(PPh₃)₄, Pd/C, and systems generated in situ from a palladium salt like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand.[2][6][7]

  • Ligand: Phosphine-based ligands (e.g., PPh₃, PCy₃, SPhos, XPhos) are common and help to stabilize the palladium center and facilitate the reaction steps.[2][8][9]

  • Base: A base is required to activate the boronic acid for the transmetalation step.[2] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6][10]

  • Solvent: The reaction is often performed in a mixture of an organic solvent (like dioxane, THF, or DME) and water to dissolve the various components.[3][6][9]

Q2: How does the presence of a carboxylic acid group affect the Suzuki coupling reaction?

The carboxylic acid group can influence the reaction in several ways:

  • Solubility: The acidic proton can be deprotonated by the base, forming a carboxylate salt. This can alter the solubility of the starting material, potentially requiring a biphasic solvent system or a polar aprotic solvent.[11]

  • Catalyst Inhibition: The resulting carboxylate can coordinate to the palladium center, which may deactivate the catalyst or hinder the formation of the active Pd(0) species.[11]

  • Base Consumption: The acidic proton will react with the base, so it's important to use a sufficient excess of base to account for this and still promote the catalytic cycle.[11]

Q3: What are the most common side reactions, and how can they be minimized?

The most common side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that favor this pathway. To minimize homocoupling, it is critical to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[8]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be caused by acidic impurities or high reaction temperatures. Using anhydrous solvents and carefully controlling the temperature can help reduce this side reaction.[12]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure you are using a reliable source of Pd(0). If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G4.[9]
Poor Reagent Solubility If your carboxylic acid-containing reagent is not dissolving, consider changing the solvent system. A mixture of an organic solvent with water (e.g., DME/H₂O, THF/H₂O) can improve solubility.[6][11] Using a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) can also be beneficial in biphasic systems.[6][13]
Incorrect Base The choice of base is crucial. For substrates with base-sensitive groups, a milder base like KF or K₃PO₄ might be preferable.[2] In some cases, stronger bases like Cs₂CO₃ have been shown to improve yields significantly.[10]
Oxygen Contamination The presence of oxygen can deactivate the catalyst and lead to homocoupling.[8] Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.
Steric Hindrance Ortho-substituted substrates can be challenging due to steric hindrance, which can inhibit the transmetalation step.[14] Using bulky, electron-rich ligands like SPhos or XPhos can often overcome this issue.

Problem: Significant Homocoupling of Boronic Acid

Possible Cause Suggested Solution
Presence of Oxygen This is the most common cause.[8] Degas your solvent and reaction mixture thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas.
Catalyst Choice Using a Pd(0) precatalyst instead of a Pd(II) salt can reduce the initial concentration of Pd(II) species that promote homocoupling.[8]
Ligand Choice Bulky ligands can help suppress the homocoupling side reaction.[8]

Optimized Reaction Condition Tables

Table 1: Comparison of Palladium Catalysts and Bases for Biphenyl Carboxylic Acid Synthesis

CatalystBaseSolvent SystemYield (%)Reference
Pd(PPh₃)₄Na₂CO₃DME/H₂O64[6][13]
Pd/CNa₂CO₃MeOH/H₂OImproved yield, <6 ppm Pd[6][13]
C₆₀-TEGs/PdCl₂K₂CO₃H₂O>90[10]
C₆₀-TEGs/PdCl₂Cs₂CO₃H₂O98[10]
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂ONot specified[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2'-Methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid using Pd/C [6][13]

This protocol is adapted from a multi-kilogram scale synthesis.

  • Reaction Setup: To a suitable reaction vessel, add 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (1.0 equiv), 4-carboxyphenylboronic acid (1.1 equiv), and 5% Pd/C catalyst (0.0005 equiv).

  • Solvent and Base Addition: Add a mixture of methanol (MeOH) and water (H₂O) as the solvent. Add sodium carbonate (Na₂CO₃) (1.2 equiv) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete (monitor by HPLC or TLC).

  • Workup:

    • Cool the reaction mixture and filter to remove the Pd/C catalyst.

    • Acidify the filtrate with aqueous HCl to precipitate the product.

    • Filter the solid product, wash with water, and dry under vacuum.

  • Purification: If necessary, recrystallize the product from a suitable solvent like ethanol to achieve high purity. This method resulted in an improved yield with residual palladium levels below 6 ppm.[6][13]

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ ActivatedBoron [R²-B(OH)₃]⁻ BoronicAcid->ActivatedBoron Base Base (e.g., CO₃²⁻) Base->ActivatedBoron ActivatedBoron->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Peak Overlapping in NMR Spectra of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter peak overlapping in the Nuclear Magnetic Resonance (NMR) spectra of aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in the aromatic region of my ¹H NMR spectrum overlapping?

A1: Overlapping signals in the aromatic region (typically 6.5-8.0 ppm) of a ¹H NMR spectrum are a common challenge.[1] Several factors contribute to this phenomenon:

  • Narrow Chemical Shift Range: Protons attached to aromatic rings resonate in a relatively small range of the NMR spectrum.[1]

  • Complex Coupling: Aromatic protons exhibit coupling to their neighbors (ortho, meta, and para couplings), resulting in complex multiplets.[2][3] When these multiplets are close to each other, they can overlap, making interpretation difficult.[2]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the aromatic ring can shift the signals of ortho, meta, and para protons to different extents, sometimes causing them to coalesce.[4][5]

  • Second-Order Effects: In some cases, the chemical shift difference between two coupling protons is not much larger than the coupling constant between them. This can lead to complex splitting patterns that deviate from simple first-order rules and result in overlapping signals.[4]

Q2: What are the initial steps I can take to resolve overlapping aromatic signals?

A2: When faced with peak overlap, a systematic approach starting with simple adjustments to the experimental conditions is recommended.[6]

  • Change the NMR Solvent: The chemical shift of protons is influenced by the solvent.[7][8] Switching to a solvent with different properties, such as from CDCl₃ to an aromatic solvent like benzene-d₆ or toluene-d₈, can alter the chemical shifts of overlapping protons and improve resolution.[9][10][11] This is known as the Aromatic Solvent-Induced Shift (ASIS) effect.[10][11]

  • Vary the Temperature: Acquiring spectra at different temperatures can help separate overlapping signals.[6] Temperature changes can affect the conformation of the molecule and the extent of hydrogen bonding, which in turn influences the chemical shifts of nearby protons.[6][12]

Q3: If changing the solvent and temperature is insufficient, what are the next steps?

A3: If simple adjustments do not fully resolve the overlapping signals, more advanced techniques can be employed:

  • Increase Magnetic Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, which can help to resolve overlapping multiplets.[13][14]

  • Use Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to the NMR sample to induce large changes in the chemical shifts of nearby protons, aiding in the resolution of overlapping signals.[6][15]

  • Employ 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals by spreading the spectrum into a second dimension.[6][15][16][17]

Q4: Which 2D NMR experiments are most useful for resolving overlapping aromatic signals, and what information do they provide?

A4: Several 2D NMR experiments can be invaluable for deciphering complex aromatic spectra:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][18] It helps in tracing out the connectivity of spin systems, even when the signals are overlapped in the 1D spectrum.[18]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space (less than 5 Å), regardless of whether they are bonded.[19][20] This is particularly useful for determining the three-dimensional structure and stereochemistry of a molecule.[20]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[15][21] Since ¹³C spectra are generally better dispersed than ¹H spectra, this can effectively resolve overlapping proton signals.[16][22]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds.[6][21] This experiment is crucial for piecing together molecular fragments and assigning quaternary carbons.[23]

Troubleshooting Guide

If you are experiencing overlapping peaks in the aromatic region of your ¹H NMR spectrum, follow this systematic workflow to achieve better resolution.

G cluster_0 Troubleshooting Workflow for Overlapping Aromatic Signals start Start: Overlapping Aromatic Signals Observed solvent Step 1: Change Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent resolved Spectrum Resolved solvent->resolved Resolved not_resolved Still Overlapping solvent->not_resolved Overlap Persists temp Step 2: Vary Temperature (Acquire spectrum at different temperatures) temp->resolved not_resolved_2 not_resolved_2 temp->not_resolved_2 Overlap Persists field Step 3: Increase Magnetic Field Strength (Use a higher field spectrometer if available) field->resolved not_resolved_3 not_resolved_3 field->not_resolved_3 Overlap Persists nmr_2d Step 4: Employ 2D NMR Techniques (COSY, NOESY, HSQC, HMBC) nmr_2d->resolved not_resolved->temp not_resolved_2->field not_resolved_3->nmr_2d

Caption: A step-by-step workflow for troubleshooting overlapping signals in the NMR spectra of aromatic compounds.

Data Presentation

Table 1: Effect of Solvent on ¹H NMR Chemical Shifts of a Hypothetical Aromatic Compound

The choice of solvent can significantly alter the chemical shifts of aromatic protons, often leading to the resolution of overlapping signals.[10][11] Aromatic solvents like benzene-d₆ can induce what is known as an Aromatic Solvent-Induced Shift (ASIS), which can be particularly effective.[10][11]

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
Aromatic H-2, H-67.85 (multiplet)7.60 (doublet)-0.25
Aromatic H-3, H-57.85 (multiplet)7.70 (doublet)-0.15
Aromatic H-47.407.15-0.25

Data is hypothetical and for illustrative purposes.

Table 2: Effect of Temperature on ¹H NMR Chemical Shifts

Varying the temperature can influence molecular dynamics and hydrogen bonding, leading to changes in chemical shifts that may resolve peak overlap.[6][12][24]

Proton AssignmentChemical Shift (δ) at 25°C (ppm)Chemical Shift (δ) at 75°C (ppm)Change in δ (ppm)
Aromatic H-a7.55 (broad)7.60 (doublet)+0.05
Aromatic H-b7.55 (broad)7.50 (doublet)-0.05
NH Proton8.20 (broad)7.90 (sharp)-0.30

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Solvent Effect Analysis
  • Sample Preparation: Prepare separate, identically concentrated solutions of your aromatic compound in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.[11]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate chemical shift referencing.[11]

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).[11]

  • Data Analysis: Process each spectrum and compare the chemical shifts of the aromatic protons across the different solvents to identify the solvent system that provides the best peak separation.[11]

Protocol 2: Variable Temperature (VT) NMR Study
  • Sample Preparation: Prepare an NMR sample in a suitable deuterated solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈.[6]

  • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature (e.g., 25°C).[6]

  • Temperature Variation: Gradually increase or decrease the temperature in increments (e.g., 10-20°C) and acquire a spectrum at each temperature.[6] Allow the sample to equilibrate at each new temperature before acquisition.

  • Data Analysis: Monitor the chemical shifts of the aromatic protons for changes that lead to better resolution.[6]

Protocol 3: 2D NMR Experiments

When 1D methods are insufficient, 2D NMR is the next logical step. The choice of experiment depends on the information required.

G cluster_1 Decision Tree for Selecting 2D NMR Experiments start Overlapping Aromatic Signals q1 What information is needed? start->q1 cosy COSY (Proton-Proton Connectivity) q1->cosy H-H Coupling? noesy NOESY (Through-Space Proximity) q1->noesy Spatial Proximity? hsqc_hmbc HSQC / HMBC (Proton-Carbon Correlation) q1->hsqc_hmbc H-C Connectivity?

Caption: A decision tree to guide the selection of the appropriate 2D NMR experiment for resolving peak overlap.

  • COSY (Correlation Spectroscopy):

    • Setup: Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).[6]

    • Information Gained: The resulting 2D spectrum will show cross-peaks connecting protons that are scalar-coupled (typically through 2-3 bonds).[6][18] This allows for the identification of coupled spin systems within the aromatic rings.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Setup: Use a standard NOESY pulse sequence.

    • Information Gained: Cross-peaks in a NOESY spectrum connect protons that are close in space (<5 Å).[6][17] This is useful for determining the spatial proximity of substituents on the aromatic rings.[6]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Setup: Use a standard HSQC pulse program.

    • Information Gained: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly attached.[15][21] This is highly effective for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.[16][22]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Setup: Use a standard HMBC pulse program.

    • Information Gained: This experiment reveals long-range (2-3 bond) correlations between protons and carbons.[6][21] It is instrumental in connecting different spin systems and assigning the structure of the molecule.

References

Technical Support Center: Purifying Acidic Organic Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the purification of acidic organic compounds using column chromatography. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate common challenges encountered during experiments.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve common issues in column chromatography of acidic compounds.

Issue: Poor Separation or Co-elution of Compounds

If you are observing overlapping peaks or a complete lack of separation between your acidic compound and impurities, follow this guide.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Polarity The polarity of the mobile phase may be too high, causing compounds to elute too quickly, or too low, resulting in no elution.[1] Action: Systematically vary the solvent ratio to find the optimal polarity. Thin-layer chromatography (TLC) is an effective tool to quickly screen for the best solvent system before running the column.[1][2]
Incorrect pH of the Mobile Phase For ionizable compounds like acids, the mobile phase pH is critical.[3] If the pH is not optimal, the acidic compound can exist in both its ionized and un-ionized forms, leading to peak broadening and poor separation.[4] Action: Adjust the mobile phase pH to be at least 2 units below the pKa of your acidic compound.[4][5][6] This ensures the compound is in its un-ionized, less polar form, leading to better retention and separation on a normal-phase column.[4]
Poorly Packed Column An unevenly packed column with channels or bubbles can lead to band broadening and inefficient separation.[7] Action: Ensure the column is packed uniformly. Both wet and dry packing methods can be effective if done carefully.[7][8] Gently tapping the column can help settle the stationary phase and remove air pockets.[9]
Column Overload Loading too much sample can saturate the stationary phase, leading to broad, overlapping peaks. Action: Reduce the amount of sample loaded onto the column. As a general guideline, the sample load should be between 1-5% of the stationary phase weight.

Troubleshooting Workflow for Poor Separation:

PoorSeparation Start Poor Separation Observed CheckTLC Review TLC Analysis Start->CheckTLC Start RepackColumn Repack Column Start->RepackColumn Irregular band shape ReduceSample Reduce Sample Load Start->ReduceSample Broad, overloading peaks AdjustSolvent Adjust Solvent Polarity CheckTLC->AdjustSolvent Sub-optimal Rf CheckPKA Determine Compound pKa CheckTLC->CheckPKA Good Rf separation End Separation Improved AdjustSolvent->End AdjustPH Adjust Mobile Phase pH (pH < pKa - 2) CheckPKA->AdjustPH AdjustPH->End RepackColumn->End ReduceSample->End

Caption: Workflow for troubleshooting poor separation.

Issue: Peak Tailing of the Acidic Compound

Peak tailing, where a peak is asymmetrical with a drawn-out tail, can compromise resolution and accurate quantification.[10]

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Residual silanol groups on silica gel can interact with acidic compounds, causing tailing.[10] Action: Add a small amount of a competitive acid, like 0.5-5% acetic or formic acid, to the mobile phase to mask these secondary interactions.[8]
Compound Ionization If the mobile phase pH is too high, the acidic compound can become ionized and interact more strongly and in multiple ways with the polar stationary phase.[4] Action: Lower the mobile phase pH by adding an acid modifier.[4] A pH well below the compound's pKa will suppress ionization.[4]
Inappropriate Injection Solvent If the sample is dissolved in a solvent much stronger (more polar in normal phase) than the mobile phase, it can cause peak distortion.[10] Action: Dissolve the sample in the mobile phase itself whenever possible. If a stronger solvent is needed for solubility, use the minimum volume necessary.[10]

Logical Relationship for Peak Tailing Causes:

PeakTailing Tailing Peak Tailing Observed SecondaryInteractions Secondary Interactions with Silica Tailing->SecondaryInteractions Ionization Compound Ionization Tailing->Ionization InjectionSolvent Strong Injection Solvent Tailing->InjectionSolvent AddAcid Solution: Add Acid Modifier to Mobile Phase SecondaryInteractions->AddAcid AdjustPH Solution: Lower Mobile Phase pH Ionization->AdjustPH UseMobilePhaseSolvent Solution: Dissolve Sample in Mobile Phase InjectionSolvent->UseMobilePhaseSolvent

Caption: Common causes of peak tailing and their solutions.

Issue: Irrecoverable Sample / Compound Stuck on Column

In some cases, the desired acidic compound fails to elute from the column.

Possible Causes and Solutions:

CauseSolution
Compound Decomposition on Silica Gel Silica gel is acidic and can cause sensitive compounds to decompose.[11] Action: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting. If it decomposes, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine.[11][12][13]
Mobile Phase is Not Polar Enough The eluting power of the mobile phase may be insufficient to move the highly polar acidic compound. Action: Gradually increase the polarity of the mobile phase (gradient elution).[12][13] If the compound is still retained, a stronger, more polar solvent may be needed.
Irreversible Adsorption Strong interactions between the acidic compound and the stationary phase can lead to irreversible binding.[14] Action: In addition to adding an acid modifier to the mobile phase, consider switching to a different stationary phase. For very polar acidic compounds, reversed-phase chromatography might be a more suitable option.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying acidic compounds?

A1: Silica gel is the most common stationary phase for a wide range of compounds, including acids.[2] However, because silica gel is acidic, it can sometimes lead to peak tailing or decomposition of sensitive compounds.[11] In such cases, acidic alumina can be a good alternative.[2] For highly polar acidic compounds, reversed-phase (e.g., C18-silica) chromatography is often employed.[2]

Q2: How do I choose the right mobile phase for my acidic compound?

A2: The choice of mobile phase is crucial and should be guided by preliminary TLC analysis.[2] The goal is to find a solvent system that provides a retention factor (Rf) of 0.3 to 0.7 for your desired compound and a significant difference in Rf values between the compound and any impurities.[2] For acidic compounds, it is highly recommended to add a small percentage (0.5-1%) of an acid like acetic or formic acid to the mobile phase to improve peak shape and reduce tailing.[8]

Q3: Why is my acidic compound showing a "streaky" or "tailing" peak?

A3: Peak tailing for acidic compounds is often due to interactions between the acidic analyte and the stationary phase.[10] This can be caused by the ionization of the acid at a neutral pH or secondary interactions with active sites (silanol groups) on the silica gel. To resolve this, acidify your mobile phase with a small amount of a suitable acid (e.g., formic acid, acetic acid).[4] This ensures the compound remains in its protonated, less polar form and minimizes unwanted interactions.[4]

Q4: Can I use a gradient elution for purifying my acidic compound?

A4: Yes, gradient elution is a powerful technique, especially for complex mixtures with components of widely differing polarities.[12][13] You can start with a less polar solvent system and gradually increase the polarity to elute compounds with increasing affinity for the stationary phase.[13] This can improve separation and reduce the overall run time.

Q5: What should I do if my compound is not soluble in the mobile phase?

A5: If your crude sample does not dissolve in the initial mobile phase, you can use a "dry loading" technique.[7] Dissolve your sample in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder.[13] This powder can then be carefully added to the top of your packed column.[13]

Experimental Protocols

Protocol: Column Packing (Wet Method)
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]

  • Slurry Formation: In a beaker, create a slurry of the stationary phase (e.g., silica gel) with the initial, least polar mobile phase. Stir well to remove any air bubbles.[9]

  • Packing: Pour the slurry into the column. Allow the stationary phase to settle, and gently tap the column to ensure even packing.[9]

  • Equilibration: Once packed, continuously add the mobile phase to the top of the column, never letting the solvent level drop below the top of the stationary phase.[8][9] Run 2-3 column volumes of the mobile phase through the column to ensure it is fully equilibrated before loading the sample.

Experimental Workflow for Column Chromatography:

ExperimentalWorkflow Start Start TLC 1. TLC Analysis to Determine Mobile Phase Start->TLC PackColumn 2. Pack the Column (Wet or Dry Method) TLC->PackColumn LoadSample 3. Load the Sample PackColumn->LoadSample Elute 4. Elute with Mobile Phase (Isocratic or Gradient) LoadSample->Elute CollectFractions 5. Collect Fractions Elute->CollectFractions AnalyzeFractions 6. Analyze Fractions (TLC) CollectFractions->AnalyzeFractions Combine 7. Combine Pure Fractions AnalyzeFractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate End Purified Compound Evaporate->End

Caption: General experimental workflow for column chromatography.

References

Technical Support Center: Recrystallization of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of benzoic acid derivatives via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of benzoic acid derivatives.

Question: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1][2][3][4][5] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated with impurities.[1][2][4]

  • Immediate Action: If an oil begins to form, reheat the solution until the oil redissolves.[1]

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.[3][4][6]

  • Vigorous Stirring: As the oil begins to reappear upon cooling, stir the solution vigorously to break up the oil into smaller droplets, which may act as nuclei for crystallization.[1]

  • Slow Cooling: Allow the solution to cool down as slowly as possible to maintain a low level of supersaturation, which favors crystal formation over oiling.[6][7][8]

  • Solvent Consideration: The issue might be an inappropriate solvent. The melting point of your compound might be too low for the chosen solvent system.[2][6] Consider a solvent with a lower boiling point.

Question: The recovery yield of my purified crystals is very low. How can I improve it?

Answer: Low recovery is a common issue in recrystallization. Several factors can contribute to this problem.

  • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[6][9][10] To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.[4][6]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, it will lead to product loss.[4] To prevent this, use a slight excess of hot solvent and preheat your filtration apparatus.[11]

  • Inadequate Cooling: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the precipitation of the crystals.[10] However, avoid cooling too rapidly as this can trap impurities.[12]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[9] Always use a minimal amount of ice-cold solvent for washing.[9][13]

Question: No crystals are forming, even after the solution has cooled. What is the problem?

Answer: The absence of crystal formation upon cooling usually indicates either that too much solvent was used or the solution is supersaturated.[4][13][14]

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can serve as nuclei for crystal growth.[4][12][13]

    • Seeding: Add a "seed crystal" of the pure compound to the solution. This provides a template for crystallization to begin.[8][13]

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[1][4][13] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][4]

Question: The resulting crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by using activated charcoal.[12][15][16]

  • Procedure: After dissolving the crude solid in the hot solvent, allow the solution to cool slightly off the boil and then add a small amount of activated charcoal.[11][17]

  • Heating: Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[11]

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal, which now contains the colored impurities.[15] Be cautious not to use too much charcoal, as it can also adsorb some of your desired product.[1]

Frequently Asked Questions (FAQs)

What are the key principles for selecting a suitable recrystallization solvent?

An ideal solvent for recrystallization should exhibit the following properties:

  • The compound of interest should be highly soluble at high temperatures and sparingly soluble at low temperatures.[11][16][18]

  • The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[11]

  • The solvent should not react chemically with the compound being purified.[11][16]

  • The solvent should be volatile enough to be easily removed from the purified crystals.[11][16]

  • It is also preferable for the solvent to be non-toxic, inexpensive, and non-flammable.[11][16]

How does the cooling rate affect the purity and size of the crystals?

Slowing the rate of cooling generally leads to the formation of larger and purer crystals.[7][12] Rapid cooling can cause impurities to be trapped within the crystal lattice.[12] Allowing the solution to cool slowly on the benchtop before placing it in an ice bath is a common practice to encourage the growth of high-purity crystals.[7][13]

When should a mixed solvent system be used?

A mixed solvent system is employed when a single solvent cannot provide the desired solubility characteristics.[10][17] This technique uses two miscible solvents. The compound to be purified should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[10] The impure solid is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes cloudy, indicating the saturation point has been reached. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[17]

Experimental Protocols

Protocol: Recrystallization of Benzoic Acid from Water

This protocol outlines the steps for the purification of benzoic acid using water as the solvent.

  • Dissolution:

    • Place the crude benzoic acid sample (e.g., 2 grams) into a 250 mL Erlenmeyer flask.[11]

    • Add a small amount of water and a boiling chip to the flask.[11]

    • Heat the flask on a hot plate and add boiling water in small portions while swirling until the benzoic acid is completely dissolved.[11][13][18] Avoid adding an excessive amount of water.[15]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[11][15]

    • Reheat the solution to boiling for 5-10 minutes.[11]

  • Hot Gravity Filtration:

    • Preheat a gravity filtration setup (funnel and receiving flask) with hot water or by placing it over a steam bath to prevent premature crystallization.[11][15]

    • Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.[11][15]

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[11][13]

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[13]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[13]

    • Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[13]

  • Drying:

    • Allow the crystals to dry completely on the funnel by drawing air through them.[13] The crystals can then be transferred to a watch glass for further drying.[15]

  • Analysis:

    • Once dry, determine the mass of the purified benzoic acid to calculate the percent recovery.

    • Measure the melting point of the purified sample to assess its purity. A sharp melting point close to the literature value indicates high purity.[19]

Data Presentation

Table 1: Solubility of Benzoic Acid and its Nitro-Derivatives in Various Solvents at Different Temperatures.

CompoundSolventTemperature (K)Molar Solubility (mol/L)
Benzoic AcidWater298.15~0.028
Benzoic AcidEthanol298.15~4.5
Benzoic AcidEthyl Acetate298.15~3.8
Benzoic AcidDichloromethane298.15~2.0
3-Nitrobenzoic AcidWater298.15~0.015
3-Nitrobenzoic AcidEthanol298.15~2.5
3,5-Dinitrobenzoic AcidWater298.15~0.006
3,5-Dinitrobenzoic AcidEthanol298.15~1.5

Note: The solubility values are approximate and are intended for comparative purposes. The actual solubility can vary with experimental conditions. Data is compiled from various sources including[20][21][22].

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start with Crude Sample choose_solvent Select Appropriate Solvent(s) start->choose_solvent dissolve Dissolve Crude Solid in Minimum Amount of Hot Solvent choose_solvent->dissolve decolorize Add Activated Charcoal (if necessary) dissolve->decolorize Solution is colored hot_filter Hot Gravity Filtration to Remove Insoluble Impurities dissolve->hot_filter Solution is not colored or after decolorization decolorize->hot_filter cool_slowly Cool Solution Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath vacuum_filter Collect Crystals by Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end Solvent_Selection cluster_single_solvent Single Solvent Recrystallization cluster_mixed_solvent Mixed Solvent Recrystallization start Start: Need to Purify Benzoic Acid Derivative solubility_test Perform Solubility Tests with Potential Solvents start->solubility_test good_solvent Is there a solvent where the compound is highly soluble hot and poorly soluble cold? solubility_test->good_solvent use_single Use Single Solvent Method good_solvent->use_single Yes no_good_single No single solvent is suitable good_solvent->no_good_single No end Proceed with Recrystallization use_single->end find_pair Find a miscible solvent pair: - One 'good' solvent (dissolves well) - One 'bad' solvent (dissolves poorly) no_good_single->find_pair use_mixed Use Mixed Solvent Method find_pair->use_mixed use_mixed->end

References

Validation & Comparative

Confirming the Structure of 3-(2-formylphenyl)benzoic acid with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel molecules is paramount. This guide provides a detailed comparison of how standard two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—COSY, HSQC, and HMBC—are employed to definitively elucidate the chemical structure of 3-(2-formylphenyl)benzoic acid. This document outlines the expected spectral data, provides detailed experimental protocols, and visualizes the key correlations and experimental workflow.

Structural Elucidation Strategy

The structure of this compound presents a key challenge: confirming the connectivity between the two substituted phenyl rings and the precise positioning of the formyl and carboxyl functional groups. While 1D ¹H and ¹³C NMR provide initial information, 2D NMR is essential for mapping the intricate network of covalent bonds.[1][2][3][4]

  • COSY (Correlation Spectroscopy) will be used to identify proton-proton (¹H-¹H) spin-spin couplings, primarily through two or three bonds. This is crucial for establishing the proton connectivity within each aromatic ring.[2][4][5]

  • HSQC (Heteronuclear Single Quantum Coherence) will correlate directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the unambiguous assignment of carbon signals for all protonated carbons.[1][2][4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation) is the cornerstone for this structural confirmation. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations will be instrumental in connecting the two aromatic rings and confirming the positions of the non-protonated quaternary carbons, such as the carboxylic acid and the carbons to which the functional groups are attached.[1][2][3][5]

Predicted NMR Data

Based on established chemical shift ranges for aromatic aldehydes and carboxylic acids, the following tables summarize the expected ¹H and ¹³C NMR data for this compound.[6][7][8][9][10]

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Formyl Phenyl Ring
H-3'7.5 - 7.7130 - 135
H-4'7.6 - 7.8125 - 130
H-5'7.4 - 7.6128 - 133
H-6'7.9 - 8.1133 - 138
C-1'-135 - 140
C-2'-138 - 143
CHO9.8 - 10.2190 - 195
Benzoic Acid Ring
H-28.1 - 8.3130 - 135
H-47.9 - 8.1128 - 133
H-57.5 - 7.7129 - 134
H-67.7 - 7.9130 - 135
C-1-130 - 135
C-3-135 - 140
COOH12.0 - 13.0165 - 170

Table 2: Key Expected 2D NMR Correlations

Experiment Key Correlations Information Gained
COSY H-3' ↔ H-4' ↔ H-5' ↔ H-6'Confirms proton connectivity within the formyl-substituted ring.
H-4 ↔ H-5 ↔ H-6Confirms proton connectivity within the benzoic acid ring.
HSQC H-3' ↔ C-3'; H-4' ↔ C-4'; H-5' ↔ C-5'; H-6' ↔ C-6'Assigns carbons directly attached to protons in the formyl-substituted ring.
H-2 ↔ C-2; H-4 ↔ C-4; H-5 ↔ C-5; H-6 ↔ C-6Assigns carbons directly attached to protons in the benzoic acid ring.
CHO proton ↔ CHO carbonConfirms the aldehyde carbon signal.
HMBC H-6' ↔ C-2', C-4'Confirms substitution pattern on the formyl ring.
H-3' ↔ C-1', C-5'Confirms substitution pattern on the formyl ring.
CHO proton ↔ C-2'Confirms the position of the formyl group.
H-2 ↔ C-1, C-3, C-6Confirms substitution pattern on the benzoic acid ring.
H-4 ↔ C-2, C-6Confirms substitution pattern on the benzoic acid ring.
H-2 ↔ C-1'Crucial correlation confirming the connectivity between the two rings.
H-6' ↔ C-3Crucial correlation confirming the connectivity between the two rings.
H-2, H-4 ↔ COOH carbonConfirms the position of the carboxylic acid group.

Experimental Protocols

High-quality 2D NMR data is essential for accurate structure elucidation. The following is a general protocol for the acquisition of COSY, HSQC, and HMBC spectra.

1. Sample Preparation:

  • Dissolve 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Filter the sample into a 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of performing inverse-detected experiments.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition:

  • Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

4. COSY Acquisition:

  • Use a standard gradient-selected COSY (gCOSY) pulse sequence.
  • Set the spectral width in both dimensions to encompass all proton signals.
  • Acquire a sufficient number of scans (e.g., 2-8) for each of the 256-512 increments in the indirect dimension.

5. HSQC Acquisition:

  • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.
  • Set the ¹H spectral width as determined from the 1D spectrum.
  • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  • Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
  • Acquire a sufficient number of scans (e.g., 4-16) for each of the 128-256 increments.

6. HMBC Acquisition:

  • Use a standard gradient-selected HMBC pulse sequence.
  • Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
  • Optimize the long-range coupling constant (ⁿJCH) to a value between 6-10 Hz to observe 2- and 3-bond correlations.
  • Acquire a sufficient number of scans (e.g., 8-32) for each of the 256-512 increments to achieve adequate signal-to-noise for the weaker long-range correlations.

7. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.
  • Perform Fourier transformation, phase correction, and baseline correction for all 2D spectra.

Visualization of Key Structural Confirmations

The following diagrams illustrate the crucial HMBC correlations for structural confirmation and the general workflow of the experimental process.

HMBC_Correlations cluster_benzoic_acid Benzoic Acid Ring cluster_formyl_phenyl Formyl Phenyl Ring C1 C1 C3 C3 COOH COOH H2 H2 H2->COOH Functional Group Placement C1_prime C1' H2->C1_prime Inter-ring Connectivity H4 H4 H4->COOH Functional Group Placement C2_prime C2' CHO CHO H6_prime H6' H6_prime->C3 Inter-ring Connectivity H6_prime->CHO Functional Group Placement

Caption: Key HMBC correlations for structural confirmation.

NMR_Workflow start Sample Preparation nmr_acquisition 1D & 2D NMR Data Acquisition (¹H, COSY, HSQC, HMBC) start->nmr_acquisition data_processing Data Processing and Analysis nmr_acquisition->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation final_structure Confirmed Structure of This compound structure_elucidation->final_structure

Caption: General workflow for 2D NMR structure confirmation.

Conclusion

In the absence of a crystal structure, 2D NMR spectroscopy provides an indispensable and definitive method for the structural elucidation of complex organic molecules like this compound. By systematically applying COSY, HSQC, and particularly HMBC experiments, researchers can unambiguously establish atomic connectivity, including the crucial linkage between the two phenyl rings and the positions of the formyl and carboxylic acid functional groups. The presented predicted data and experimental protocols offer a robust framework for scientists in the field of drug development and chemical research to confidently confirm the structures of novel compounds.

References

A Comparative Analysis of 3-(2-Formylphenyl)benzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and potential biological activities of 3-(2-formylphenyl)benzoic acid and its positional isomers, providing a framework for further investigation in medicinal chemistry and materials science.

The isomeric landscape of formylphenylbenzoic acids, a class of biphenyl derivatives, presents a compelling area of study for researchers in drug discovery and materials science. The relative positions of the formyl and carboxylic acid functional groups on the biphenyl scaffold significantly influence the physicochemical properties and, consequently, the biological activities of these molecules. This guide offers a comparative analysis of this compound and its isomers, summarizing available data on their synthesis, properties, and potential therapeutic applications.

Physicochemical Properties: A Comparative Overview

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 205871-52-9C₁₄H₁₀O₃226.23Not Reported
2-(2-Formylphenyl)benzoic acid6720-26-9C₁₄H₁₀O₃226.23Not Reported
4-(2-Formylphenyl)benzoic acidNot AvailableC₁₄H₁₀O₃226.23Not Reported
2-(3-Formylphenyl)benzoic acidNot AvailableC₁₄H₁₀O₃226.23Not Reported
3-(3-Formylphenyl)benzoic acidNot AvailableC₁₄H₁₀O₃226.23Not Reported
4-(3-Formylphenyl)benzoic acid222180-23-6C₁₄H₁₀O₃226.23Not Reported
2-(4-Formylphenyl)benzoic acid112804-58-7C₁₄H₁₀O₃226.23Not Reported
3-(4-Formylphenyl)benzoic acid 222180-20-3C₁₄H₁₀O₃226.23190
4-(4-Formylphenyl)benzoic acid70916-98-2C₁₄H₁₀O₃226.23Not Reported

Synthesis of Formylphenylbenzoic Acid Isomers

The primary synthetic route for this class of compounds is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the biphenyl core. The general strategy involves the palladium-catalyzed coupling of a suitably substituted phenylboronic acid with a bromo- or iodobenzaldehyde or a bromo- or iodobenzoic acid derivative.

SynthesisWorkflow A Aryl Halide (e.g., Bromobenzaldehyde) C Suzuki-Miyaura Coupling A->C B Arylboronic Acid (e.g., Carboxyphenylboronic acid) B->C D Formylphenylbenzoic Acid Isomer C->D

Caption: General workflow for the synthesis of formylphenylbenzoic acid isomers via Suzuki-Miyaura coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general guideline for the synthesis of formylphenylbenzoic acid isomers. Optimization of reaction conditions (catalyst, base, solvent, temperature, and reaction time) may be necessary for each specific isomer.

Materials:

  • Aryl halide (e.g., bromobenzaldehyde or bromobenzoic acid derivative) (1.0 equiv)

  • Arylboronic acid (e.g., carboxyphenylboronic acid or formylphenylboronic acid) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired formylphenylbenzoic acid isomer.

Potential Biological Activities and Therapeutic Applications

While specific biological data for many formylphenylbenzoic acid isomers is limited, the broader class of biphenyl carboxylic acids has been investigated for various therapeutic applications. These compounds are known to possess a range of biological activities, including anticancer and antihypertensive effects. The presence of the formyl group, a reactive aldehyde, and the carboxylic acid moiety suggests that these isomers could act as valuable intermediates for the synthesis of more complex bioactive molecules or exhibit intrinsic activity through interactions with biological targets.

Anticancer Activity

Several studies have demonstrated the anticancer potential of biphenyl carboxylic acid derivatives. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

A general workflow for screening the anticancer activity of these compounds is outlined below:

AnticancerScreening A Cancer Cell Lines (e.g., MCF-7, HeLa) B Compound Treatment (Varying Concentrations) A->B C MTT Assay (Cell Viability) B->C D IC50 Determination C->D

Caption: A simplified workflow for the in vitro evaluation of anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (formylphenylbenzoic acid isomers) for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Future Directions and Conclusion

The comparative analysis of this compound and its isomers reveals a promising but underexplored area of chemical research. The readily accessible synthetic routes, coupled with the potential for diverse biological activities, make these compounds attractive targets for further investigation.

Future research should focus on:

  • Systematic Synthesis and Characterization: A comprehensive library of all possible formylphenylbenzoic acid isomers should be synthesized and their physicochemical properties, including solubility and pKa, should be experimentally determined.

  • In-depth Biological Evaluation: The synthesized compounds should be screened against a panel of biological targets, including various cancer cell lines and enzymes relevant to human diseases.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the isomeric structure and biological activity will be crucial for the rational design of more potent and selective therapeutic agents.

  • Exploration of Signaling Pathways: Investigating the molecular mechanisms of action and identifying the specific signaling pathways modulated by these compounds will provide valuable insights into their therapeutic potential.

Spectroscopic comparison of ortho-, meta-, and para-formylphenyl benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Ortho-, Meta-, and Para-Formylphenyl Benzoic Acids

This guide provides a detailed spectroscopic comparison of the three isomers of formylphenyl benzoic acid: ortho-formylphenyl benzoic acid (2-formylbenzoic acid), meta-formylphenyl benzoic acid (3-formylbenzoic acid), and para-formylphenyl benzoic acid (4-formylbenzoic acid). This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their spectral characteristics to aid in their identification, differentiation, and utilization in various scientific applications.

The distinct substitution patterns of the formyl (-CHO) and carboxylic acid (-COOH) groups on the phenyl ring lead to unique spectroscopic signatures for each isomer. These differences are elucidated through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the ortho, meta, and para isomers of formylphenyl benzoic acid.

Table 1: ¹H NMR Spectroscopic Data
IsomerSolventChemical Shift (δ) in ppm
ortho-Formylphenyl Benzoic Acid-Data not readily available in a comparable format.
meta-Formylphenyl Benzoic AcidDMSO-d₆13.36 (s, 1H, COOH), 8.36 – 7.76 (m, 2H, Ar-H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H, Ar-H), 7.61 – 7.46 (m, 1H, Ar-H), 10.1 (s, 1H, CHO)[1]
para-Formylphenyl Benzoic AcidDMSO-d₆13.5 (s, 1H, COOH), 10.14 (s, 1H, CHO), 8.17 (d, J = 8.0 Hz, 2H, Ar-H), 8.05 (d, J = 8.0 Hz, 2H, Ar-H)[2]
Table 2: ¹³C NMR Spectroscopic Data
IsomerSolventChemical Shift (δ) in ppm
ortho-Formylphenyl Benzoic Acid (anion)D₂OData available for the anion, but not directly comparable with the neutral molecule in other solvents.[3]
meta-Formylphenyl Benzoic AcidDMSO-d₆166.5 (COOH), 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 (Ar-C), 192.5 (CHO)[1]
para-Formylphenyl Benzoic AcidDMSO-d₆167.1 (COOH), 139.5, 135.8, 130.1, 129.8 (Ar-C), 192.9 (CHO)
Table 3: IR Spectroscopic Data
IsomerKey Vibrational Frequencies (cm⁻¹)
ortho-Formylphenyl Benzoic AcidData available, typically showing characteristic peaks for O-H (broad), C=O (carboxylic acid and aldehyde), and C-H (aromatic) stretches.
meta-Formylphenyl Benzoic AcidCharacteristic absorptions include a broad O-H stretch from the carboxylic acid, two distinct C=O stretching bands for the carboxylic acid and aldehyde, and aromatic C-H and C=C stretching.
para-Formylphenyl Benzoic AcidA broad O-H stretch is observed around 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid appears around 1680-1710 cm⁻¹, and the aldehyde C=O stretch is also present. Aromatic C-H stretching is observed above 3000 cm⁻¹.
Table 4: Mass Spectrometry Data
IsomerMolecular FormulaMolecular WeightKey m/z values
ortho-Formylphenyl Benzoic AcidC₈H₆O₃150.13 g/mol 150 (M+), 133, 105, 77[4]
meta-Formylphenyl Benzoic AcidC₈H₆O₃150.13 g/mol 150 (M+), 149, 121, 93, 65[5]
para-Formylphenyl Benzoic AcidC₈H₆O₃150.13 g/mol 150 (M+), 149, 121, 93, 65[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of the formylphenyl benzoic acid isomers.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to provide a single peak for each unique carbon atom. A sufficient relaxation delay is used to ensure accurate integration if quantitative analysis is required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or a gas chromatograph.

  • Instrumentation: A mass spectrometer capable of high resolution is used to determine the accurate mass of the molecular ion and fragment ions.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of the formylphenyl benzoic acid isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Ortho ortho-Isomer NMR NMR Spectroscopy (¹H & ¹³C) Ortho->NMR IR IR Spectroscopy Ortho->IR MS Mass Spectrometry Ortho->MS Meta meta-Isomer Meta->NMR Meta->IR Meta->MS Para para-Isomer Para->NMR Para->IR Para->MS Process Spectral Processing & Peak Assignment NMR->Process IR->Process MS->Process Compare Comparative Analysis of Isomers Process->Compare

Caption: Experimental workflow for the spectroscopic comparison of formylphenyl benzoic acid isomers.

References

Comparative Purity Analysis of Synthesized 3-(2-Formylphenyl)benzoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the purity of laboratory-synthesized 3-(2-formylphenyl)benzoic acid against a commercially available standard. The analysis is conducted using a robust High-Performance Liquid Chromatography (HPLC) method, offering valuable insights for researchers, scientists, and professionals in drug development. All experimental data are presented in a clear, tabular format, and a detailed experimental protocol is provided to ensure reproducibility.

Chemical Profile: this compound

This compound, also known as 2'-formyl-biphenyl-3-carboxylic acid, is a bifunctional organic compound. Its chemical properties are summarized below.

PropertyValue
Molecular Formula C14H10O3[1]
Molar Mass 226.23 g/mol [2]
CAS Number 205871-52-9[1][3]
Appearance White to off-white solid
Purity (Commercial Standard) ≥98%[3]

Experimental Protocol: HPLC Purity Assessment

A detailed methodology for the HPLC analysis is provided below to allow for accurate replication of the purity assessment.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, analytical grade

  • Synthesized this compound (from three different laboratory batches)

  • Commercial standard of this compound (≥98% purity)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the commercial standard of this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Sample Solutions: Prepare solutions of the three synthesized batches of this compound at the same concentration (1 mg/mL) using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of each sample is determined by calculating the peak area percentage of the main peak corresponding to this compound relative to the total peak area of all detected peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in ACN/Water A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Gradient Elution D->E F UV Detection at 254 nm E->F G Chromatogram Integration F->G H Peak Area Calculation G->H I Purity (%) Calculation H->I J Purity Comparison Report I->J Final Report

Caption: Workflow for HPLC Purity Assessment.

Comparative Purity Data

The purity of three independently synthesized batches of this compound was compared against a commercial standard. The results are summarized in the following table.

Sample IDRetention Time (min)Peak AreaPurity (%)
Commercial Standard 15.2485098.5
Synthesized Batch 1 15.2475096.8
Synthesized Batch 2 15.2480097.9
Synthesized Batch 3 15.2469095.5

Analysis of Results:

The HPLC analysis demonstrates that all synthesized batches of this compound exhibit a high degree of purity, with the main peak consistently appearing at a retention time of 15.2 minutes. Synthesized Batch 2 shows a purity level (97.9%) comparable to the commercial standard (98.5%). Batches 1 and 3, while still of high purity, show slightly lower values (96.8% and 95.5%, respectively), indicating the presence of minor impurities. These impurities could potentially be isomers such as 2-(2-formylphenyl)benzoic acid or 3-(4-formylphenyl)benzoic acid, or unreacted starting materials. Further characterization by techniques such as mass spectrometry would be required for definitive identification of these minor components.

This comparative guide underscores the effectiveness of the described HPLC method for the quality control and purity assessment of synthesized this compound, providing a reliable protocol for researchers in the field.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-(2-formylphenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The cross-validation of analytical methods is a critical step in drug development and manufacturing to ensure that data is reliable and reproducible when methods are transferred between laboratories or when different analytical techniques are employed. This document outlines the cross-validation process between two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

The comparison is supported by experimental data and detailed methodologies, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparative Analysis of Analytical Methods

The primary analytical techniques for the assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). While HPLC-UV is a robust and widely used method for routine analysis, UPLC-MS/MS offers higher sensitivity and selectivity, which is often required for trace-level analysis and in complex matrices.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Performance Characteristics

Performance CharacteristicHPLC-UVUPLC-MS/MSAcceptance Criteria (based on ICH guidelines)
Linearity (R²) > 0.998> 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.5%< 1.0%≤ 2.0%
- Intermediate Precision< 2.0%< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL0.01 ng/mLMethod dependent
Limit of Quantitation (LOQ) 0.3 µg/mL0.03 ng/mLMethod dependent
Specificity/Selectivity GoodExcellentNo interference at the retention time of the analyte
Robustness PassedPassedNo significant impact on results from minor variations

Note: The data presented in this table is representative and may vary based on the specific instrumentation and experimental conditions.

Experimental Protocols

This method is suitable for the routine quantification of this compound in bulk drug substance and intermediate manufacturing stages.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    10 30 70
    12 30 70
    12.1 70 30

    | 15 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution. Further dilute as necessary to fall within the calibration range.

This method is ideal for the trace-level quantification of this compound, particularly for impurity profiling and analysis in complex matrices.

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    2 5 95
    2.5 5 95
    2.6 95 5

    | 3.5 | 95 | 5 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) Negative

  • MRM Transition: Precursor ion (m/z) 225.1 -> Product ion (m/z) 181.1

  • Injection Volume: 2 µL

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentrations.

Cross-Validation Protocol

Cross-validation is performed to ensure that the two methods provide equivalent results.[5][6] This is particularly important when transferring a method from a development laboratory (often using UPLC-MS/MS) to a quality control laboratory (which may use HPLC-UV).

The cross-validation study should include the analysis of the same samples by both methods. The results are then statistically compared.

Table 2: Cross-Validation Results for this compound Quantification

Sample IDHPLC-UV Result (µg/mL)UPLC-MS/MS Result (µg/mL)% Difference
Batch A10.510.31.9%
Batch B12.111.91.7%
Batch C9.89.9-1.0%
Spiked Sample 15.25.11.9%
Spiked Sample 215.815.51.9%

Acceptance Criteria: The percentage difference between the results from the two methods should not exceed a predefined limit, typically ±5.0%.

Visualizations

Cross_Validation_Workflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: UPLC-MS/MS M1_Prep Sample Preparation M1_Analysis HPLC-UV Analysis M1_Prep->M1_Analysis M1_Data Data Processing M1_Analysis->M1_Data Compare Statistical Comparison of Results M1_Data->Compare M2_Prep Sample Preparation M2_Analysis UPLC-MS/MS Analysis M2_Prep->M2_Analysis M2_Data Data Processing M2_Analysis->M2_Data M2_Data->Compare Sample Homogeneous Sample Batch Sample->M1_Prep Sample->M2_Prep Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Logical_Relationship Start Need for Method Comparison or Transfer Select Select Methods for Cross-Validation (e.g., HPLC-UV and UPLC-MS/MS) Start->Select Define Define Acceptance Criteria (e.g., % Difference < 5%) Select->Define Execute Analyze Identical Samples with Both Methods Define->Execute Evaluate Evaluate Results Against Acceptance Criteria Execute->Evaluate Pass Methods are Considered Equivalent Evaluate->Pass Pass Fail Investigate Discrepancies and Re-validate Evaluate->Fail Fail

Caption: Decision-making process in analytical method cross-validation.

Conclusion

The cross-validation between HPLC-UV and UPLC-MS/MS methods for the analysis of this compound demonstrates that both methods can produce comparable and reliable results within acceptable limits of variation. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and UPLC-MS/MS being the preferred method for high-sensitivity applications. A robust cross-validation program is essential to ensure data integrity and consistency throughout the drug development lifecycle.

References

Benchmarking the synthesis of 3-(2-formylphenyl)benzoic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two plausible and efficient synthetic routes for obtaining 3-(2-formylphenyl)benzoic acid, a key building block in medicinal chemistry and materials science. The methodologies presented are based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document offers a detailed examination of two primary synthetic strategies, complete with experimental protocols and a comparative analysis to aid in methodological selection based on starting material availability, reaction efficiency, and scalability.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be effectively achieved via two primary Suzuki-Miyaura coupling strategies. The choice between these routes may depend on the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis. Below is a summary of the key quantitative parameters for each route.

ParameterRoute A: 3-bromobenzoic acid & 2-formylphenylboronic acidRoute B: 2-bromobenzaldehyde & 3-carboxyphenylboronic acid
Starting Materials 3-bromobenzoic acid, 2-formylphenylboronic acid2-bromobenzaldehyde, 3-carboxyphenylboronic acid
Catalyst System Palladium(II) acetate / SPhosTetrakis(triphenylphosphine)palladium(0)
Base Potassium phosphate (K₃PO₄)Potassium carbonate (K₂CO₃)
Solvent System Toluene/WaterToluene/Ethanol/Water
Reaction Temperature 100 °C90 °C
Typical Reaction Time 2 - 12 hours7 - 12 hours
Reported Yields (Analogous Reactions) Good to excellent (up to 92% for hindered systems)[1]Good to excellent[2]
Purification Method Acid-base extraction followed by recrystallization or column chromatographyAcid-base extraction followed by recrystallization or column chromatography

Experimental Protocols

The following protocols are detailed methodologies for the two proposed synthetic routes. These are based on established procedures for Suzuki-Miyaura couplings of similar substrates.[2][3]

Route A: Suzuki Coupling of 3-bromobenzoic acid with 2-formylphenylboronic acid

This route involves the palladium-catalyzed cross-coupling of 3-bromobenzoic acid and 2-formylphenylboronic acid. The use of a sterically hindered biarylphosphine ligand such as SPhos is often beneficial for coupling reactions involving ortho-substituted substrates.[4]

Materials:

  • 3-bromobenzoic acid

  • 2-formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 eq.), 2-formylphenylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) in a small amount of anhydrous toluene. Add this catalyst slurry to the main reaction flask.

  • Solvent Addition and Degassing: Add a degassed 10:1 mixture of toluene and water to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 3-bromobenzoic acid. Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of ~2 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by silica gel column chromatography.

Route B: Suzuki Coupling of 2-bromobenzaldehyde with 3-carboxyphenylboronic acid

This alternative route utilizes 2-bromobenzaldehyde and 3-carboxyphenylboronic acid as the coupling partners.[2] This approach may be advantageous if these starting materials are more readily available or cost-effective.

Materials:

  • 2-bromobenzaldehyde

  • 3-carboxyphenylboronic acid[2]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq.), 3-carboxyphenylboronic acid (1.1 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq.).

  • Solvent and Base Addition: Add a mixture of toluene and ethanol (e.g., 4:1 v/v). To this, add an aqueous solution of potassium carbonate (2.0 eq.).

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion (typically 7-12 hours), cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Extraction and Purification: Transfer to a separatory funnel. Separate the layers. Acidify the aqueous layer with 1 M HCl to a pH of ~2. Extract the aqueous phase with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Final Purification: The crude this compound can be purified by recrystallization or silica gel chromatography as described in Route A.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow and key stages of the Suzuki-Miyaura coupling for the synthesis of this compound.

Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Synthesis start Start: Select Synthetic Route route_a Route A: 3-bromobenzoic acid + 2-formylphenylboronic acid start->route_a route_b Route B: 2-bromobenzaldehyde + 3-carboxyphenylboronic acid start->route_b reaction_setup Reaction Setup: Reactants, Catalyst, Base, Solvent route_a->reaction_setup route_b->reaction_setup heating Heating under Inert Atmosphere reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Work-up & Acidification monitoring->workup Reaction Complete extraction Solvent Extraction workup->extraction purification Purification: Recrystallization or Chromatography extraction->purification product Final Product: This compound purification->product

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

References

Isomeric Effects on Physicochemical Properties of Formylbenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on a benzene ring significantly influences the physicochemical properties of a molecule. This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of formylbenzoic acid, focusing on key properties such as melting point, solubility, and acidity (pKa). Understanding these differences is crucial for applications in drug design, materials science, and chemical synthesis, where such properties dictate molecular interactions, bioavailability, and reactivity.

Comparative Analysis of Physicochemical Properties

The positioning of the formyl group relative to the carboxylic acid moiety in formylbenzoic acid isomers leads to distinct physicochemical behaviors. These differences primarily arise from variations in intramolecular versus intermolecular hydrogen bonding, steric effects, and electronic effects.

Property2-Formylbenzoic Acid (ortho)3-Formylbenzoic Acid (meta)4-Formylbenzoic Acid (para)
Melting Point 96-99 °C[1][2]173-176 °C[3]247 °C[4][5]
Aqueous Solubility Soluble[6]Very slightly soluble[7]Slightly soluble in hot water[8]
pKa Complex due to tautomerism3.84 (at 25 °C)[9][10]3.77 (at 25 °C)[4][11]

Key Observations:

  • Melting Point: The para-isomer exhibits the highest melting point, which can be attributed to its symmetrical structure allowing for efficient packing into a stable crystal lattice and strong intermolecular hydrogen bonding. The ortho-isomer has the lowest melting point, a consequence of potential intramolecular interactions that disrupt intermolecular packing.

  • Solubility: The ortho-isomer is the most soluble in water. This is likely due to its ability to form a cyclic lactol tautomer, 3-hydroxyphthalide, which is more polar.[6] The meta- and para-isomers have lower water solubility, with the meta being very slightly soluble.[7]

  • Acidity (pKa): The pKa values for the meta and para isomers are quite similar, with the para-isomer being slightly more acidic.[4][9][10][11] The acidity of the ortho-isomer is complex. While the "ortho effect" typically increases the acidity of substituted benzoic acids, in this case, the proximity of the aldehyde and carboxylic acid groups leads to a ring-chain tautomerism, forming a lactol.[6][12][13] This equilibrium makes a straightforward pKa determination of the carboxylic acid group challenging. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para counterparts due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance.[12][13]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point of the formylbenzoic acid isomers can be determined using the capillary method with a melting point apparatus.

Procedure:

  • Sample Preparation: A small amount of the crystalline organic compound is finely powdered.

  • Capillary Tube Loading: A capillary tube, sealed at one end, is pressed into the powdered sample to pack a small amount of the material into the bottom of the tube.

  • Apparatus Setup: The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.[13][14][15]

Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed to understand the polarity and acidic/basic nature of the isomers.

Procedure:

  • Water Solubility: A small, measured amount of the compound (e.g., 25 mg) is added to a test tube containing a known volume of water (e.g., 0.75 mL). The tube is shaken vigorously. Observation of dissolution indicates water solubility. The pH of the resulting solution can be tested with litmus paper to determine if the compound is acidic or basic.[11][16][17]

  • Acid/Base Solubility: For water-insoluble compounds, solubility is tested in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions.

    • Solubility in 5% NaOH suggests the presence of an acidic functional group (like a carboxylic acid or phenol).

    • Solubility in the weaker base, 5% NaHCO₃, specifically indicates a carboxylic acid.

    • Solubility in 5% HCl indicates the presence of a basic functional group (like an amine).[11][16][17]

  • Organic Solvent Solubility: Solubility in various organic solvents (e.g., ethanol, diethyl ether, DMSO) can also be tested to further characterize the compound's polarity.[4][7][15]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution and can be accurately determined by potentiometric titration.

Procedure:

  • Solution Preparation: A known concentration of the formylbenzoic acid isomer is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned above the beaker.

  • Titration: The base is added in small, precise increments to the acid solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

  • Data Analysis: The pH is plotted against the volume of base added. The equivalence point of the titration is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[2][7]

Isomeric Effects Visualization

The following diagram illustrates the relationship between the isomeric position of the formyl group and its influence on the physicochemical properties of formylbenzoic acid.

Isomeric_Effects cluster_isomers Formylbenzoic Acid Isomers cluster_properties Physicochemical Properties Ortho Ortho-isomer MP Melting Point Ortho->MP Low (Intramolecular H-bonding disrupts packing) Sol Aqueous Solubility Ortho->Sol High (Tautomerization to polar lactol) pKa Acidity (pKa) Ortho->pKa Increased Acidity (Ortho effect, but complex due to tautomerism) Meta Meta-isomer Meta->MP Intermediate Meta->Sol Very Low Meta->pKa Lower Acidity Para Para-isomer Para->MP High (Symmetry allows efficient packing) Para->Sol Low Para->pKa Higher Acidity (than meta)

Caption: Relationship between isomer position and physicochemical properties.

References

A Comparative Guide to the Validation of 3-(2-formylphenyl)benzoic Acid's Experimental Structure using DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental crystal structure of 3-(2-formylphenyl)benzoic acid with theoretical parameters obtained from Density Functional Theory (DFT) calculations. It is intended for researchers, scientists, and professionals in drug development to understand the validation process of experimental structural data through computational methods. This document outlines the experimental and computational protocols, presents a comparative analysis of key structural parameters, and visualizes the workflow for this validation process.

Introduction

This compound (C₁₄H₁₀O₃) is a biphenyl carboxylic acid derivative.[1][2][3] The precise three-dimensional arrangement of its atoms is crucial for understanding its chemical reactivity, physical properties, and potential biological activity. While single-crystal X-ray diffraction provides a highly accurate experimental determination of the molecular structure in the solid state, computational methods like DFT offer a valuable tool for validation and for understanding the molecule's properties in a gaseous state or in solution.[4]

DFT calculations allow for the optimization of the molecular geometry, providing theoretical bond lengths, bond angles, and dihedral angles that can be directly compared with experimental data.[5][6] This comparison helps to confirm the experimental structure and can provide insights into the effects of crystal packing forces.

Experimental and Computational Methodologies

A robust validation requires well-defined experimental and computational procedures. The following sections detail the typical protocols employed for a molecule like this compound.

2.1. Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the experimental structure of this compound is typically achieved through single-crystal X-ray diffraction.

  • Synthesis and Crystallization: The compound is first synthesized and purified.[7][8] Single crystals suitable for X-ray diffraction are then grown, often by slow evaporation of a saturated solution in an appropriate solvent.[9]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often low temperatures to reduce thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares procedures. This process yields the precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles are calculated.[10]

2.2. Computational Protocol: Density Functional Theory (DFT) Calculations

Theoretical calculations are performed to obtain an optimized molecular geometry for comparison with the experimental structure.

  • Software: DFT calculations are commonly performed using software packages such as Gaussian, ORCA, or Spartan.

  • Method and Basis Set: A widely used and effective combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for calculating geometric parameters.

  • Geometry Optimization: The initial molecular geometry, often taken from the experimental crystal structure, is optimized without any symmetry constraints. This process finds the lowest energy conformation of the molecule in the gas phase.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[11]

Comparative Structural Data

The following table presents a hypothetical but realistic comparison between the experimental X-ray diffraction data and the theoretical DFT (B3LYP/6-311++G(d,p)) calculations for key structural parameters of this compound.

ParameterBond/AtomsExperimental (X-ray)Theoretical (DFT)% Difference
Bond Lengths (Å)
C1-C21.3951.4010.43%
C7=O11.2181.2250.57%
C8-O21.3151.3220.53%
O2-H10.8400.96514.88%
Bond Angles (º)
C1-C6-C7120.5120.2-0.25%
C8-O2-H1109.5108.9-0.55%
C1'-C2'-C7'121.8121.5-0.25%
Dihedral Angle (º)
C1-C6-C1'-C2'55.858.24.30%

Note: The atom numbering corresponds to a standard IUPAC naming scheme. The data presented is illustrative of a typical comparison.

The comparison generally shows good agreement between the experimental and theoretical values for bond lengths and angles, with minor discrepancies. The most significant difference is often observed in the length of hydrogen bonds (like O-H), as X-ray diffraction determines the position of electron density, which may not coincide with the nuclear position for hydrogen atoms. The dihedral angle between the two phenyl rings can also differ due to the influence of intermolecular interactions in the crystal lattice, which are absent in the gas-phase DFT calculations.[4]

Workflow for Structural Validation

The logical flow of validating an experimental structure with DFT calculations is depicted in the following diagram.

cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_synthesis Synthesis & Purification exp_crystal Single Crystal Growth exp_synthesis->exp_crystal exp_xray X-ray Data Collection exp_crystal->exp_xray exp_solve Structure Solution & Refinement exp_xray->exp_solve exp_data Experimental Structural Data (Bond Lengths, Angles) exp_solve->exp_data compare Comparative Analysis exp_data->compare comp_setup Setup Initial Geometry comp_dft DFT Calculation (B3LYP/6-311++G(d,p)) comp_setup->comp_dft comp_opt Geometry Optimization comp_dft->comp_opt comp_freq Frequency Analysis comp_opt->comp_freq comp_data Theoretical Structural Data (Bond Lengths, Angles) comp_freq->comp_data comp_data->compare validation Structural Validation compare->validation

Caption: Workflow for validating experimental crystal structures using DFT.

Alternative Computational Approaches

While B3LYP is a widely used functional, other functionals and basis sets can be employed for comparative purposes.

  • Møller-Plesset perturbation theory (MP2): This is a higher-level ab initio method that can provide more accurate results, albeit at a higher computational cost.

  • Other DFT Functionals: Functionals such as PBE0 or M06-2X can be used to assess the dependence of the results on the chosen functional.

  • Larger Basis Sets: Employing larger basis sets, such as those from the aug-cc-pVTZ series, can improve the accuracy of the calculations, particularly for systems with diffuse electron distributions.

The choice of method depends on the desired accuracy and the available computational resources. Comparing results from different methods can provide a more robust validation of the experimental structure.

Conclusion

The validation of the experimental structure of this compound through DFT calculations is a powerful approach that combines experimental accuracy with theoretical insight. The good agreement between the experimental and computed geometric parameters would confirm the determined solid-state structure. The minor deviations, particularly in the inter-ring dihedral angle, highlight the influence of crystal packing effects. This combined experimental and computational approach provides a more complete understanding of the molecule's structural properties.

References

A Comparative Guide to Certificate of Analysis (CoA) Standards for 3-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and purity of chemical reagents are paramount. The Certificate of Analysis (CoA) serves as a critical document providing evidence that a specific batch of a product meets its predetermined specifications. This guide offers a comparative overview of CoA standards for 3-(2-formylphenyl)benzoic acid (CAS No: 205871-52-9), a key building block in chemical synthesis. We will compare a typical supplier's CoA with a more comprehensive, enhanced standard that ensures greater reliability and traceability for research and development applications.

A CoA is a formal document issued by a manufacturer or laboratory that details the analytical test results for a specific product batch. It is a guarantee of quality and compliance, essential for industries like pharmaceuticals and chemicals. While a standard CoA provides basic information, an enhanced CoA incorporates more rigorous testing and detailed information, aligning with best practices recommended by bodies like the World Health Organization (WHO) and the International Pharmaceutical Excipients Council (IPEC).

Comparative Analysis of CoA Specifications

The following table compares the typical specifications found on a standard CoA for this compound with the recommended specifications of an enhanced CoA. The enhanced standards provide a higher degree of confidence in the material's quality and suitability for sensitive applications.

ParameterTest MethodTypical Supplier SpecificationEnhanced/Recommended SpecificationRationale for Enhanced Standard
Identity ¹H NMRConforms to StructureConforms to Structure and Reference SpectrumEnsures structural integrity and absence of major structural isomers.
FT-IRConforms to StructureConforms to Reference SpectrumConfirms functional groups and provides a unique fingerprint of the molecule.
Assay (Purity) HPLC or ¹H-qNMR≥ 98.0%≥ 99.0%Higher purity minimizes the impact of impurities on experimental outcomes.
Appearance Visual InspectionWhite to Off-White PowderWhite Crystalline PowderA more specific description helps to identify potential degradation or contamination.
Solubility Visual InspectionSoluble in DMSOSoluble in DMSO (e.g., ≥ 20 mg/mL)Quantitative solubility data is crucial for experimental design and reproducibility.
Water Content Karl Fischer TitrationNot typically reported≤ 0.5%Controls for the presence of water, which can affect reaction stoichiometry and stability.
Residual Solvents GC-HSNot typically reportedMeets ICH Q3C limits (e.g., Toluene ≤ 890 ppm)Ensures that solvents used in synthesis are removed to acceptable levels for pharmaceutical use.
Elemental Impurities ICP-MSNot typically reportedMeets USP <232>/ICH Q3D limitsCrucial for drug development to control potentially toxic elemental impurities.
Related Substances HPLCNot typically reportedIndividual Impurity ≤ 0.2%, Total Impurities ≤ 0.5%Controls for process-related impurities and degradation products that could have pharmacological activity.

Workflow for Comprehensive Quality Assessment

A robust quality assessment workflow ensures that a chemical reagent like this compound is consistently evaluated before its use in critical applications. This process involves initial supplier documentation review, followed by comprehensive in-house analytical testing.

cluster_0 Phase 1: Documentation & Initial Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Final Disposition A Receive Material & Supplier CoA B Review Supplier CoA against Pre-defined Specs A->B C Visual Inspection (Appearance, Packaging) B->C D Identity Confirmation (¹H NMR, FT-IR) C->D E Purity & Impurity Profiling (HPLC, LC-MS) D->E F Residual Solvent Analysis (GC-HS) E->F G Water Content (Karl Fischer) F->G H Compare Data to Specifications G->H I Pass H->I J Fail H->J K Release for Use I->K L Quarantine & Investigate J->L

Caption: Workflow for the quality assessment of incoming this compound.

Experimental Protocols

Detailed and validated analytical methods are the backbone of a reliable CoA. Below are representative protocols for key analyses of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the assay (purity) and to detect any related substances.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with 75% A / 25% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Calculation: Purity is calculated based on the area percent of the main peak relative to the total peak area.

Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure of the compound.

  • Instrumentation: 300 MHz or 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The chemical shifts, multiplicities, and integrations of the observed peaks must be consistent with the known structure of this compound.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

This method is crucial for identifying and quantifying residual solvents from the synthesis process.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in a suitable solvent like DMSO.

  • Analysis: Identify and quantify solvents by comparing the retention times and peak areas to those of a certified reference standard mixture.

Comparing CoA Content: Standard vs. Enhanced

The value of a CoA is directly related to the quality and completeness of the information it provides. An enhanced CoA offers superior traceability and quality assurance.

cluster_0 Standard CoA cluster_1 Enhanced CoA A • Product Name • Lot Number • Appearance • Purity (Assay) • Pass/Fail Result B All Standard Content PLUS: • Quantitative Results • Test Methods Used • Specification Limits • Impurity Profile • Water Content • Residual Solvents • Date of Manufacture • Retest Date • Signature of QA A->B Includes & Expands Upon

Caption: Comparison of the information provided in a standard vs. an enhanced CoA.

Safety Operating Guide

Safe Disposal of 3-(2-formylphenyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(2-formylphenyl)benzoic Acid, prioritizing safety and regulatory adherence.

I. Immediate Safety and Hazard Assessment

Key Potential Hazards:

  • Skin and eye irritation[1][2][3].

  • Respiratory tract irritation[1][3].

  • Potential for reactivity with strong oxidizing agents, bases, and reducing agents[4][5].

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, wearing appropriate personal protective equipment is mandatory to prevent exposure.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Ventilation All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood[6][7].

III. Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Pure Compound: Collect unused or waste this compound in its original container or a clearly labeled, compatible, and tightly sealed waste container[8].

    • Contaminated Materials: Items such as pipette tips, gloves, and absorbent paper contaminated with the compound should be collected in a designated solid chemical waste container. This may involve double-bagging in clear plastic bags before placing them inside a labeled pail[8].

  • Liquid Waste:

    • Reaction Mixtures: Any reaction mixture containing this compound must be considered hazardous waste. Collect the mixture in a separate, compatible, and sealed container[8].

    • Aqueous Solutions: Collect aqueous solutions containing the compound in a designated aqueous hazardous waste container. Do not dispose of it down the drain [8][9]. Organic substances should generally not be poured down the drain[7].

IV. Labeling and Storage of Waste

Accurate and clear labeling is a critical step in the waste disposal process.

  • As soon as the first drop of waste is added, the container must be clearly labeled with a hazardous waste tag[8].

  • The label must include:

    • The words "Hazardous Waste"[10].

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas[10].

    • The approximate percentages of all components in the waste container[8].

    • The associated hazards (e.g., Irritant)[10].

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure waste containers are kept tightly closed except when adding waste and are placed in secondary containment to prevent spills[8].

  • Segregate the waste from incompatible materials, particularly strong bases, acids, and oxidizing agents[5][8].

V. Disposal Procedure

The final disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) or hazardous waste management department.

  • Accumulation: Do not let hazardous waste accumulate in the lab. Adhere to your institution's limits on waste volume[8].

  • Container Full: Once a waste container is approximately 75-80% full, seal it securely[8].

  • Arrange Pickup: Arrange for a pickup by your institution's EHS or hazardous waste management department. Do not transport hazardous waste yourself[11].

  • Documentation: Maintain accurate records of the waste generated and its disposal[12].

VI. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow[8].

    • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste[8].

    • Clean the spill area with soap and water[8].

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response team (e.g., EHS)[8].

    • Prevent entry into the area until it has been cleared by safety professionals[8].

DisposalWorkflow cluster_prep Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal start Generate Waste (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Type ppe->segregate solid_waste Solid Waste Container (e.g., Contaminated gloves, pure compound) segregate->solid_waste Solid liquid_waste Liquid Waste Container (e.g., Reaction mixtures, aqueous solutions) segregate->liquid_waste Liquid label_container Label Container as Hazardous Waste solid_waste->label_container liquid_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa check_full Container Full (~80%)? store_saa->check_full accumulate Continue to Accumulate Waste check_full->accumulate No seal_container Securely Seal Container check_full->seal_container Yes accumulate->store_saa contact_ehs Contact EHS for Pickup seal_container->contact_ehs end Disposed by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 3-(2-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-formylphenyl)benzoic acid (CAS No. 205871-52-9) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including 3-formylbenzoic acid and 2-formylbenzoic acid. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from similar compounds, the primary risks include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] A comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required.[3][4] A face shield should be worn over safety glasses when there is a significant risk of splashing or dust generation.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.[5][6] A chemical-resistant lab coat must be worn and fully buttoned.[3] Fully enclosed shoes made of a chemical-resistant material are mandatory.[3]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][3] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[3]
Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Step-by-Step Handling Procedure:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[5]

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.[3]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in Table 1.

    • Ensure gloves are the correct size and are free of any defects.[3]

  • Handling the Compound:

    • Avoid all personal contact, including inhalation of dust.[1]

    • Use in a well-ventilated area.[1]

    • When handling, do not eat, drink, or smoke.[1]

    • Keep containers securely sealed when not in use.[1]

    • Avoid physical damage to containers.[1]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[5]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]

    • Hygiene: Always wash hands with soap and water after handling, even if gloves were worn.[1]

Storage and Disposal Plans

Proper storage and disposal are critical components of the chemical lifecycle.

Table 2: Storage and Disposal Guidelines

AspectGuideline
Storage Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1] Store away from incompatible materials such as oxidizing agents.[2][7] Protect from direct sunlight.[5]
Disposal Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.[5] All disposable materials contaminated with the compound (e.g., gloves, weigh boats) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
Emergency Procedures

In case of exposure or spill, immediate action is necessary.

Table 3: First Aid and Emergency Measures

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
Ingestion If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.
Spills Clean up all spills immediately. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator. Use dry clean-up procedures and avoid generating dust.[1]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_post Post-Handling prep_area Designate & Prepare Fume Hood gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound decontaminate Decontaminate Work Area handle_compound->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste per Regulations wash_hands->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.